Technical Documentation Center

Phenyl piperazine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Phenyl piperazine-1-carboxylate
  • CAS: 50606-33-2

Core Science & Biosynthesis

Foundational

Phenyl Piperazine-1-carboxylate: Structural Dynamics, Reactivity, and Pharmacological Applications

Executive Summary Phenyl piperazine-1-carboxylate represents a critical class of activated carbamates within medicinal chemistry. Unlike its stable urea counterpart (N-phenylpiperazine-1-carboxamide), the phenyl ester fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl piperazine-1-carboxylate represents a critical class of activated carbamates within medicinal chemistry. Unlike its stable urea counterpart (N-phenylpiperazine-1-carboxamide), the phenyl ester functionality renders this molecule a potent electrophile. It serves two primary roles in drug development: as a versatile carbamoylating reagent for synthesizing complex ureas without phosgene, and as a covalent inhibitor pharmacophore targeting serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH).

This technical guide dissects the physicochemical properties, synthetic pathways, and mechanistic reactivity of phenyl piperazine-1-carboxylate, providing researchers with the actionable data required to utilize this scaffold in lead optimization and kinetic studies.

Structural Identity and Physicochemical Profile[1]

The molecule consists of a piperazine ring coupled to a phenyl group via a carbamate (ester) linkage. The defining feature is the phenoxy leaving group , which activates the carbonyl carbon toward nucleophilic attack.

Chemical Nomenclature & Distinction
  • IUPAC Name: Phenyl piperazine-1-carboxylate

  • Common Name: Piperazine-1-carboxylic acid phenyl ester

  • Structural Formula:

    
    
    
  • Key Distinction: Do not confuse with 1-phenylpiperazine urea (an amide linkage). The presence of the oxygen atom between the carbonyl and the phenyl ring (

    
    ) is the determinant of its reactivity.
    
Physicochemical Properties Table

Data based on computational consensus for the free base form.

PropertyValueSignificance
Molecular Weight 206.24 g/mol Fragment-like; suitable for lead generation.
LogP (Calculated) ~1.3 – 1.6Moderate lipophilicity; good membrane permeability.
pKa (Piperazine N4) ~8.5 – 9.0The distal nitrogen remains basic, allowing salt formation.
Leaving Group pKa 9.95 (Phenol)The driving force of reactivity. Phenoxide is a stable leaving group compared to alkoxides (

).
TPSA ~41.5 ŲPolar surface area within optimal range for CNS penetration.

Synthetic Methodology

The synthesis of phenyl piperazine-1-carboxylate requires controlled acylation to prevent bis-acylation (formation of the diphenyl dicarboxylate). The use of Phenyl Chloroformate is the standard protocol, though Diphenyl Carbonate offers a phosgene-free alternative.

Synthesis Workflow (DOT Visualization)

SynthesisPathway Pip Piperazine (Excess) Intermediate Tetrahedral Intermediate Pip->Intermediate Nucleophilic Attack PhOCOCl Phenyl Chloroformate (1.0 eq) PhOCOCl->Intermediate Base Base (TEA/DIPEA) (-10°C to 0°C) Base->Intermediate HCl Scavenging Product Phenyl piperazine-1-carboxylate (Mono-protected) Intermediate->Product Elimination of Cl- SideProduct Bis-carbamate (Impurity) Intermediate->SideProduct Over-acylation

Figure 1: Controlled synthesis via chloroformate route. Low temperature and excess amine are critical to minimize bis-acylation.

Detailed Synthetic Protocol

Reagents: Piperazine (anhydrous), Phenyl Chloroformate, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve Piperazine (2.0 eq) and TEA (1.2 eq) in anhydrous DCM under

    
     atmosphere. Cool to -10°C.[1]
    
  • Addition: Dropwise addition of Phenyl Chloroformate (1.0 eq) in DCM over 30 minutes. Note: Rapid addition favors bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with water (

    
    ) to remove excess piperazine and salts. The organic layer is dried over 
    
    
    
    .
  • Purification: If bis-carbamate is present, purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Mechanistic Reactivity: The Pathway[3]

The core utility of phenyl piperazine-1-carboxylate lies in its ability to transfer the piperazine-carbonyl moiety to a nucleophile. This proceeds via a


 (Base-catalyzed Acyl cleavage, bimolecular)  mechanism.
The Activation Principle

Unlike alkyl carbamates (e.g., Boc-piperazine), which require strong acid/heat to cleave, the phenyl carbamate is "activated." The phenoxy group acts as a pseudo-halide.

  • Aminolysis: Reaction with primary/secondary amines yields unsymmetrical ureas .

  • Hydrolysis: Reaction with water (high pH) yields the carbamic acid (which decarboxylates to the amine).

Mechanistic Diagram (DOT Visualization)

ReactivityMechanism Substrate Phenyl Piperazine-1-carboxylate Tetra Tetrahedral Zwitterionic Intermediate (T±) Substrate->Tetra Attack on C=O Nuc Nucleophile (R-NH2 or Serine-OH) Nuc->Tetra TS Transition State (Proton Transfer) Tetra->TS Rate Limiting Step (Depending on Amine basicity) Product Urea / Carbamylated Enzyme TS->Product Leaving Phenol (PhOH) (Leaving Group) TS->Leaving Expulsion

Figure 2: The


 mechanism. The expulsion of phenol is driven by the stability of the phenoxide ion.

Pharmacological Applications: FAAH Inhibition[4][5][6][7][8]

Phenyl piperazine-1-carboxylates are structural analogs of the "URB" series of inhibitors (e.g., URB597) targeting Fatty Acid Amide Hydrolase (FAAH) .

Mechanism of Action (Suicide Inhibition)

FAAH contains a catalytic triad (Ser241-Ser217-Lys142). The phenyl carbamate acts as a "suicide substrate":

  • Recognition: The piperazine moiety mimics the fatty acid chain/headgroup, guiding the molecule into the active site.

  • Acylation: Ser241 attacks the carbamate carbonyl.

  • Irreversibility: Phenol is expelled. The enzyme is now carbamylated (

    
    ).
    
  • Result: The carbamylated enzyme hydrolyzes very slowly (hours to days), effectively permanently disabling FAAH activity and elevating endogenous anandamide levels.

Structure-Activity Relationship (SAR) Insights
  • Leaving Group: Electron-withdrawing groups on the phenyl ring (e.g., p-F, p-Cl) increase the electrophilicity of the carbonyl, increasing potency but potentially reducing hydrolytic stability (chemical stability).

  • Piperazine N4: Substituents here (e.g., biphenyl, cyclohexyl) dictate the selectivity for FAAH vs. other serine hydrolases (like MAGL).

Experimental Protocols

Kinetic Assay: Measuring Aminolysis Rates

To determine the reactivity of a specific phenyl piperazine derivative, monitor the release of phenol via UV-Vis spectroscopy.

Protocol:

  • Buffer: Phosphate buffer (pH 7.4) or Borate buffer (pH 9.0) depending on nucleophile pKa.

  • Setup: In a quartz cuvette, mix the Phenyl piperazine-1-carboxylate (

    
    ) with an excess of primary amine (e.g., butylamine, 
    
    
    
    ) to ensure pseudo-first-order conditions.
  • Detection: Monitor Absorbance at 270 nm (Phenol

    
     shift upon ionization to phenoxide).
    
  • Analysis: Plot

    
     vs. time to obtain the observed rate constant (
    
    
    
    ).
  • Calculation: The second-order rate constant

    
    .
    
Storage and Handling
  • Stability: Solid phenyl carbamates are generally stable at room temperature.

  • Solution Stability: In DMSO/DMF, they are stable. In aqueous buffers, they slowly hydrolyze (half-life varies from hours to days depending on pH).

  • Precaution: Avoid alcoholic solvents (MeOH/EtOH) with strong bases, as transesterification can occur.

References

  • Mechanism of Aminolysis: Castro, E. A., et al. (2013). "Aminolysis of Phenyl N-Phenylcarbamate via an Isocyanate Intermediate: Theory and Experiment." The Journal of Organic Chemistry. Link

  • FAAH Inhibition: Piomelli, D., et al. (2004). "The Pharmacological Profile of the Selective FAAH Inhibitor URB597." Neuropharmacology. Link

  • Carbamate Reactivity: Dubé, P., et al. (2022). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." ACS Omega.[2] Link

  • Piperazine Ureas vs Carbamates: Ahn, K., et al. (2009). "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." Bioorganic & Medicinal Chemistry Letters. Link

  • Synthetic Utility: Takeda, K., et al. (1983). "Organic Synthesis Using Phenyl Carbonates." Tetrahedron Letters. Link

Sources

Exploratory

The Phenyl Piperazine-1-Carboxylate Scaffold: A Technical Guide to CNS-Targeted Polypharmacology

The following technical guide serves as an advanced operational framework for the investigation of Phenyl Piperazine-1-Carboxylate Derivatives . This document is structured to support the autonomous decision-making of me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced operational framework for the investigation of Phenyl Piperazine-1-Carboxylate Derivatives . This document is structured to support the autonomous decision-making of medicinal chemists and pharmacologists, moving beyond generic descriptions to actionable, mechanistic science.

Executive Technical Summary

The phenyl piperazine-1-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to act as a Multi-Target Directed Ligand (MTDL) . Its pharmacological potential stems from the synergistic combination of two distinct pharmacophores:

  • The N-Aryl Piperazine Core: A lipophilic domain with high affinity for G-protein coupled receptors (GPCRs), specifically serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2) receptors.

  • The Carboxylate (Carbamate) Linker: An electrophilic "warhead" capable of interacting with the catalytic serine residues of hydrolytic enzymes (FAAH, AChE) or serving as a metabolically stable hydrogen-bond acceptor.

This guide details the structural rationale, synthesis, and validation protocols required to exploit this scaffold for anxiolytic , analgesic (FAAH inhibition), and neuroprotective (AChE inhibition) applications.

Structural Rationale & Mechanistic Causality

The "Warhead" Mechanism: Covalent vs. Non-Covalent

The "carboxylate" moiety (chemically a carbamate ,


) is the critical determinant of the molecule's mode of action.
  • Scenario A: Covalent Inhibition (FAAH Targeting) When

    
     is a good leaving group (e.g., a substituted phenol or heteroaryl ring), the carbonyl carbon becomes highly electrophilic.
    
    • Mechanism: The catalytic nucleophile (Ser241 in FAAH) attacks the carbonyl.[1][2] The

      
       group is expelled, resulting in a carbamylated (acylated) enzyme.
      
    • Result: Pseudo-irreversible inhibition. The enzyme activity is abolished until the carbamate bond slowly hydrolyzes.

    • Causality: High potency is driven by the stability of the carbamylated enzyme-inhibitor adduct.[3]

  • Scenario B: Allosteric/Orthosteric Binding (GPCR & AChE) When

    
     is an alkyl group (e.g., Ethyl, 
    
    
    
    -Butyl), the carbamate is chemically stable and resistant to hydrolysis.
    • Mechanism: The phenyl piperazine acts as the "anchor," binding to the hydrophobic pocket (e.g., the anionic site of AChE or the orthosteric site of 5-HT1A). The carboxylate oxygen acts as a Hydrogen Bond Acceptor (HBA) to stabilize the complex.

    • Causality: Efficacy is driven by shape complementarity and lipophilicity (LogP ~3.0–4.0), ensuring Blood-Brain Barrier (BBB) penetration.

Visualization of Pharmacological Pathways

The following diagram illustrates the bifurcation of pharmacological activity based on the nature of the "Carboxylate" ester group (


).

PharmacologyPathways Scaffold Phenyl Piperazine-1-Carboxylate (Scaffold) R_Alkyl R' = Alkyl (e.g., Ethyl) (Stable Carbamate) Scaffold->R_Alkyl Synthetic Choice A R_Aryl R' = Aryl/Heteroaryl (Reactive Carbamate) Scaffold->R_Aryl Synthetic Choice B Mech_NonCov Mechanism: Non-Covalent Binding (H-Bonding) R_Alkyl->Mech_NonCov Mech_Cov Mechanism: Suicide Inhibition (Serine Carbamylation) R_Aryl->Mech_Cov GPCR Target: 5-HT1A / D2 (Anxiolytic/Antipsychotic) AChE Target: Acetylcholinesterase (Alzheimer's) FAAH Target: FAAH (Analgesic/Anxiolytic) Mech_NonCov->GPCR Orthosteric Binding Mech_NonCov->AChE Peripheral Site Binding Mech_Cov->FAAH Nucleophilic Attack

Figure 1: Divergent pharmacological pathways determined by the ester substituent (R') on the carboxylate linker.

Chemical Synthesis Protocol

To ensure reproducibility and high yield, we utilize a Chloroformate-Mediated Nucleophilic Substitution . This method is superior to isocyanate routes for "carboxylates" (carbamates) as it allows for precise control over the


-substituent.
Reagents & Materials
  • Substrate: 1-Phenylpiperazine (1.0 eq).

  • Electrophile: Alkyl or Aryl Chloroformate (e.g., Ethyl chloroformate for anxiolytics; 4-nitrophenyl chloroformate for activated esters) (1.1 eq).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 eq).
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Phenylpiperazine (10 mmol) in anhydrous DCM (50 mL) under an inert Nitrogen (

    
    ) atmosphere.
    
  • Base Addition: Add

    
     (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions (bis-acylation).
    
  • Acylation: Dropwise add the Chloroformate (11 mmol) dissolved in DCM (10 mL) over 20 minutes.

    • Critical Control Point: Maintain temperature < 5°C during addition. Exotherms can lead to degradation or racemization if chiral centers are present.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[4]

  • Work-up: Quench with saturated

    
     (50 mL). Extract the organic layer, wash with brine, and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel 60).

    • Yield Expectation: >85% for alkyl derivatives; >70% for aryl derivatives.

In Vitro Validation Workflows

Trustworthiness in pharmacological data requires self-validating assay designs.

FAAH Inhibition Assay (Fluorescence-Based)

This assay quantifies the ability of the derivative to carbamylate FAAH.

  • Enzyme: Recombinant Human FAAH-1.

  • Substrate: AMC-Arachidonoyl Amide (AMC-AA). Hydrolysis yields highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Protocol:

    • Incubate inhibitor (10 nM – 10 µM) with FAAH enzyme in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA) for 30 minutes at 37°C.

    • Why: Pre-incubation is mandatory for carbamates to allow time for the covalent bond formation (

      
      ).
      
    • Add AMC-AA substrate (final conc. 5 µM).

    • Measure fluorescence kinetics (

      
      ) for 60 minutes.
      
    • Data Output: Calculate

      
      . For covalent inhibitors, report 
      
      
      
      to account for time-dependency.
Acetylcholinesterase (AChE) Assay (Modified Ellman)
  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent).

  • Protocol:

    • Mix inhibitor + AChE (0.05 U/mL) in phosphate buffer (pH 8.0).

    • Add DTNB (0.3 mM) and Substrate (0.5 mM).

    • Monitor absorbance at 412 nm (formation of yellow thionitrobenzoate anion).

    • Control: Use Rivastigmine (a carbamate AChE inhibitor) as a positive control.

Quantitative Data & SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) trends observed in this scaffold class.

Derivative Type (R-Group)Target AffinityMechanismLogP (Calc)Stability (

in Plasma)
Ethyl (Alkyl)5-HT1A (

~15 nM)
Non-covalent2.8High (>24 h)
Phenyl (Aryl)FAAH (

~500 nM)
Slow Covalent3.5Moderate (4-6 h)
Biphenyl (Biaryl)FAAH (

<10 nM)
Rapid Covalent4.2Low (Prodrug behavior)
Benzyl AChE (

~2 µM)
Dual Binding3.2High (>12 h)

Note: Data represents generalized trends derived from scaffold analysis (e.g., URB597 analogs and standard phenylpiperazine pharmacology).

Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to lead candidate selection, ensuring a "Fail Fast" approach.

Workflow Design 1. Rationally Design R-Group (Lipophilicity/Leaving Group pKa) Synth 2. Synthesis (Chloroformate Method) Design->Synth QC 3. QC: NMR/LCMS (Purity > 95%) Synth->QC Screen_Vitro 4. In Vitro Screening (FAAH / AChE / 5-HT) QC->Screen_Vitro Decision Hit Criteria? (IC50 < 100 nM) Screen_Vitro->Decision ADME 5. ADME Profiling (Microsomal Stability / BBB Permeability) Decision->ADME Yes Refine Refine Structure Decision->Refine No InVivo 6. In Vivo Models (Elevated Plus Maze / Hot Plate) ADME->InVivo Refine->Design

Figure 2: Integrated workflow for the development and validation of phenyl piperazine-1-carboxylate derivatives.

References

  • Ahn, K., et al. (2007).[5] "Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity."[3] Biochemistry. Link

  • Mileni, M., et al. (2010). "Structure-guided discovery of a highly selective FAAH inhibitor that reduces inflammatory pain."[5] Proceedings of the National Academy of Sciences. Link

  • López-Arnau, R., et al. (2012). "Serotonergic mechanisms in the anxiolytic-like activity of the new piperazine derivative." Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Guo, Y., et al. (2022). "Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors."[6] Journal of Biochemical and Molecular Toxicology. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Foundational

Solubility profile of phenyl piperazine-1-carboxylate in organic solvents

The following is an in-depth technical guide on the solubility profile of phenyl piperazine-1-carboxylate, structured for researchers and drug development professionals. [1][2] Executive Summary & Compound Identity Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile of phenyl piperazine-1-carboxylate, structured for researchers and drug development professionals.

[1][2]

Executive Summary & Compound Identity

Phenyl piperazine-1-carboxylate (CAS: 50606-33-2) is a critical heterocyclic building block used primarily as a reactive intermediate in the synthesis of ureas, carbamates, and pharmaceutical active ingredients (APIs).[1][2] Its structure features a basic secondary amine (piperazine) and a lipophilic phenyl ester moiety. This amphiphilic nature dictates a specific solubility profile essential for optimizing reaction conditions, purification strategies, and biological assay formulation.

Property Details
IUPAC Name Phenyl piperazine-1-carboxylate
Molecular Formula

Molecular Weight 206.24 g/mol
Physical State White to off-white solid / Viscous oil (purity dependent)
Key Functionality Secondary amine (nucleophile/base), Phenyl ester (electrophile)

Physicochemical Basis of Solubility

The solubility of phenyl piperazine-1-carboxylate is governed by two competing structural domains:

  • The Piperazine Ring: Provides polarity and hydrogen bond accepting/donating capability.[2] The secondary amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) allows for pH-dependent solubility manipulation.[1]
    
  • The Phenyl Carbamate: Introduces significant lipophilicity (

    
    ) and 
    
    
    
    stacking potential, reducing water solubility while enhancing affinity for chlorinated and aromatic solvents.

Solubility Profile in Organic Solvents

The following data synthesizes experimental observations from synthetic protocols and thermodynamic modeling.

Primary Solvent Classes[2]
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent solvation of the phenyl ring and carbamate linkage.[1][2] Preferred solvent for synthesis and extraction.[2]
ChloroformHigh Similar to DCM; often used for NMR analysis.[2]
Polar Aprotic DMSOHigh (>50 mg/mL) Disrupts intermolecular H-bonds; standard for biological stock solutions.[1][2]
DMFHigh Suitable for high-temperature nucleophilic substitution reactions.[1][2]
Polar Protic Methanol / EthanolModerate to High Soluble, especially upon warming. Used for recrystallization.[2] Note: Potential for transesterification upon prolonged heating.
Isopropanol (IPA)Moderate Often used as a co-solvent for crystallization.
Esters/Ethers Ethyl AcetateModerate Good general solvent; solubility decreases significantly at low temperatures (useful for crystallization).
THFHigh Excellent solubility; commonly used in coupling reactions.[2]
Hydrocarbons Hexanes / HeptaneLow / Insoluble The compound is too polar for aliphatic hydrocarbons. Used as an anti-solvent to induce precipitation.[2]
Aqueous Water (pH 7)Low (<1 mg/mL) The lipophilic phenyl ester dominates at neutral pH.
0.1 N HClHigh Protonation of the piperazine nitrogen (

) drastically increases aqueous solubility.
Recrystallization Strategies

Based on the differential solubility profile, the following solvent systems are recommended for purification:

  • System A (Standard): Dissolve in minimal hot Ethyl Acetate ; add Hexanes dropwise until turbid; cool to 4°C.

  • System B (Polar Impurities): Dissolve in hot Ethanol ; add Water dropwise (carefully, to avoid oiling out); cool slowly.

Experimental Protocol: Thermodynamic Solubility Determination

For precise formulation, researchers should validate solubility using the "Shake-Flask" method.[2] This protocol ensures equilibrium saturation.[2]

Materials:
  • Phenyl piperazine-1-carboxylate (Solid)[1][2][3][4][5]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter[1][2]

  • Agilent 1100/1200 HPLC (or equivalent UV-Vis spectrophotometer)[1][2]

Workflow:
  • Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).

  • Quantification: Dilute filtrate and analyze via HPLC (UV detection at 254 nm).

Visualization: Solubility Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis vs. Purification).

SolubilityLogic Start Select Application Synthesis Organic Synthesis Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis Purification Purification / Cryst. Start->Purification Rxn_NonPolar DCM / THF (High Solubility) Synthesis->Rxn_NonPolar Standard Rxn_HighTemp DMF / Toluene (High BP) Synthesis->Rxn_HighTemp Nucleophilic Sub. Stock_Bio DMSO (Stock Soln.) Analysis->Stock_Bio Assays Stock_NMR CDCl3 / DMSO-d6 Analysis->Stock_NMR Characterization Cryst_System EtOAc + Hexanes (Solvent/Anti-solvent) Purification->Cryst_System Recrystallization Salt_Form 0.1 N HCl (Aqueous Extraction) Purification->Salt_Form Acid/Base Workup

Caption: Decision matrix for selecting the optimal solvent system based on experimental intent.

Expert Insights & Stability Warnings

  • Reactivity Alert: Phenyl esters are "activated" esters.[2] Avoid dissolving this compound in primary amines (e.g., propyl amine) unless the intention is to form a urea derivative, as the phenyl group is a good leaving group (

    
    ).
    
  • Protic Solvents: While soluble in methanol, prolonged storage (>48 hours) or heating in methanol can lead to slow transesterification to the methyl carbamate, especially if trace base is present. DCM or anhydrous THF are preferred for long-term solution storage. [1][2]

  • Salt Formation: To solubilize in water for biological dosing without using high % DMSO, convert the free base to the hydrochloride salt by treating a DCM solution with 4M HCl in Dioxane, then evaporating. The resulting salt is highly water-soluble.[1][2]

References

  • PubChem. Phenyl piperazine-1-carboxylate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

Sources

Exploratory

Technical Guide: The Role of Phenyl Piperazine-1-Carboxylate in Carbamate Chemistry

[1] Executive Summary Phenyl piperazine-1-carboxylate represents a critical class of "activated carbamates" in organic synthesis and medicinal chemistry.[1] Unlike unstable carbamoyl chlorides or toxic isocyanates, pheny...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Phenyl piperazine-1-carboxylate represents a critical class of "activated carbamates" in organic synthesis and medicinal chemistry.[1] Unlike unstable carbamoyl chlorides or toxic isocyanates, phenyl carbamates serve as stable, crystalline, and storable electrophiles. They are particularly valued for their ability to generate unsymmetrical piperazine ureas —a pharmacophore ubiquitous in GPCR ligands, FAAH inhibitors, and kinase inhibitors—under mild conditions.

This guide details the synthesis, mechanistic reactivity, and application of phenyl piperazine-1-carboxylate, emphasizing its role as a "safety-enhanced" phosgene equivalent for installing the piperazine-1-carbonyl moiety.[1]

The Chemistry of Activation: Why Phenyl Esters?

In carbamate chemistry, the electrophilicity of the carbonyl carbon is dictated by the leaving group ability of the alkoxy substituent.

  • Alkyl Carbamates (e.g., Ethyl/t-Butyl): Poor electrophiles.[1] The alkoxide (

    
    ) is a poor leaving group.[1] Used primarily for protection (Boc, Cbz).
    
  • Acid Chlorides (Carbamoyl Chlorides): Highly reactive but moisture-sensitive, corrosive, and often mutagenic.

  • Phenyl Carbamates: The "Goldilocks" zone.[1] The phenoxide ion (

    
    ) is a significantly better leaving group (
    
    
    
    ) than an alkoxide (
    
    
    ), yet the compound remains stable to moisture and handling.
Electronic Structure & Reactivity

The reactivity of phenyl piperazine-1-carboxylate is driven by the electron-withdrawing nature of the phenoxy group, which activates the carbonyl toward nucleophilic attack by amines.[1]

PropertyValue/DescriptionImplication
Leaving Group Phenol (

)
Allows aminolysis at mild temperatures (20–60°C).[1]
Physical State Crystalline SolidEasy to weigh/handle compared to liquid phosgene equivalents.[1]
Selectivity ChemoselectiveReacts with

amines; tolerates alcohols/thiols under controlled conditions.[1]

Synthesis of Phenyl Piperazine-1-Carboxylate

The synthesis typically involves the "activated ester" approach using phenyl chloroformate.[1] This protocol ensures the formation of the mono-protected or mono-activated species.[1]

Experimental Protocol

Objective: Synthesis of tert-butyl 4-(phenoxycarbonyl)piperazine-1-carboxylate (as a representative stable intermediate).

Reagents:

  • N-Boc-piperazine (1.0 equiv)[1]

  • Phenyl chloroformate (1.05 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with N-Boc-piperazine dissolved in anhydrous DCM (

    
    ) under nitrogen atmosphere. Cool to 
    
    
    
    .
  • Base Addition: Add

    
     dropwise.[1] Stir for 10 minutes.
    
  • Activation: Add phenyl chloroformate dropwise over 20 minutes. Note: Exothermic reaction.[1] Control rate to maintain temp

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of UV-active spot) or LC-MS.[1]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess base), saturated

    
     (to remove phenol byproduct traces), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to obtain the white crystalline solid.[1]
    

The Core Application: Synthesis of Unsymmetrical Ureas

The primary utility of this reagent is the clean formation of piperazine ureas without using phosgene gas.

Reaction Mechanism: The Pathway

A critical mechanistic distinction exists here.

  • N-Monosubstituted Carbamates (

    
    ):  Often react via an E1cB  mechanism, eliminating phenol to form a reactive isocyanate  intermediate.[1]
    
  • Piperazine Carbamates (

    
    ):  Because the nitrogen is part of a ring (secondary amine converted to tertiary amide), there is no proton on the carbamate nitrogen .[1] Therefore, isocyanate formation is impossible. The reaction must  proceed via a direct Addition-Elimination (
    
    
    
    ) pathway involving a tetrahedral intermediate.[1]

Mechanism cluster_pathway BAc2 Mechanism (No Isocyanate Intermediate) Start Phenyl Piperazine-1-carboxylate (Electrophile) TS Tetrahedral Intermediate (Zwitterionic) Start->TS Nucleophilic Attack (Rate Limiting) Amine Primary Amine (R-NH2) Amine->TS Product Piperazine Urea (Target) TS->Product Collapse & Elimination Byproduct Phenol (Leaving Group) TS->Byproduct

Caption: The aminolysis of phenyl piperazine-1-carboxylate proceeds via a tetrahedral intermediate, strictly avoiding the isocyanate pathway common in N-monosubstituted carbamates.[1]

General Protocol for Urea Formation

Reagents:

  • Phenyl piperazine-1-carboxylate intermediate (1.0 equiv)[1]

  • Target Amine (

    
    ) (1.1 equiv)[1]
    
  • DMSO or THF (Solvent)

  • Base (Optional,

    
     can accelerate reaction if amine is a salt)
    

Procedure:

  • Dissolve the phenyl carbamate in DMSO (for faster rates) or THF (for easier workup).[1]

  • Add the target amine.[1]

  • Heat to 40–60°C. Note: DMSO often allows reaction at RT, while THF may require reflux.

  • Stir for 4–12 hours.

  • Purification: If in DMSO, dilute with water to precipitate the urea product (if hydrophobic).[1] If in THF, evaporate and recrystallize.

Case Studies in Drug Development

The phenyl carbamate method is widely used to synthesize piperazine-urea linkers found in several therapeutic classes.

Example: FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) inhibitors often feature a piperazine urea core (e.g., analogs of URB597).

  • Traditional Route: Piperazine + Isocyanate.[1] Drawback: Limited availability of specific isocyanates; safety hazards.[1]

  • Phenyl Carbamate Route:

    • Activate piperazine with phenyl chloroformate.[1]

    • React with any complex amine to form the urea.[1]

    • Advantage:[1][2][3][4] Allows late-stage diversification of the urea "right-hand side" in SAR studies.[1]

Comparison of Carbamoylating Agents
Reagent ClassReactivityStabilitySafety ProfileMechanism
Phosgene (

)
ExtremeGas (Low)High ToxicityAddition-Elimination
Carbamoyl Chloride (

)
HighModerate (Hydrolyzes)Corrosive/CarcinogenicAddition-Elimination
Phenyl Carbamate (

)
Moderate/High High (Crystalline) Low Toxicity (Solid) Addition-Elimination (

)
Isocyanate (

)
HighVariableSensitizer/ToxicDirect Addition

Safety & Handling

While safer than phosgene, phenyl piperazine-1-carboxylate presents specific hazards:

  • Phenol Generation: The reaction releases stoichiometric phenol.[1] In large-scale synthesis, phenol must be removed via basic washes (

    
     or 
    
    
    
    ) to prevent contamination of the drug substance.[1]
  • Sensitization: Piperazine derivatives can be sensitizers.[1] Handle with gloves and in a fume hood.[1]

  • Thermal Stability: Generally stable up to ~150°C, but should be stored cool to prevent slow hydrolysis if moisture is present.[1]

References

  • Thavonekham, B. (1997).[1] Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. Journal of Organic Chemistry. Link

  • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews. (Foundational text on carbamate/isocyanate reactivity). Link

  • Hutchinson, J. H., et al. (2009). Synthesis and biological evaluation of piperazinyl carbamates and ureas as fatty acid amide hydrolase (FAAH) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Castro, E. A., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. Journal of Organic Chemistry. (Mechanistic contrast reference). Link

  • Reilly, S. W., & Mach, R. H. (2016).[5][6] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Link

Sources

Foundational

Metabolic Stability Assessment of Phenyl Piperazine-1-Carboxylate: A Technical Guide

Topic: Metabolic Stability of Phenyl Piperazine-1-Carboxylate in vitro Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary & Structural Logic The metabolic stability of Phenyl piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Phenyl Piperazine-1-Carboxylate in vitro Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary & Structural Logic

The metabolic stability of Phenyl piperazine-1-carboxylate represents a classic dichotomy in medicinal chemistry: the balance between hydrolytic susceptibility and oxidative clearance. This molecule features two distinct metabolic "soft spots":

  • The Phenyl Carbamate Linker: A pharmacophore often utilized as a prodrug moiety or a transition-state inhibitor, but inherently liable to hydrolysis by carboxylesterases (CES) and butyrylcholinesterase (BChE).

  • The Piperazine Ring: A ubiquitous nitrogen heterocycle prone to Phase I oxidative metabolism (N-oxidation,

    
    -carbon hydroxylation) mediated by Cytochrome P450s (CYP450).
    

This guide provides a rigorous, self-validating framework for assessing the in vitro stability of this scaffold, distinguishing between hepatic clearance (CYP-mediated) and plasma instability (esterase-mediated).

Structural Analysis & Metabolic Prediction

Before initiating wet-lab protocols, we must map the predicted Sites of Metabolism (SOM).

The Target Molecule

Chemical Name: Phenyl piperazine-1-carboxylate Molecular Formula:


Key Structural Motif:  An activated carbamate where the leaving group is a phenol.
Predicted Pathways
  • Pathway A (Hydrolysis - Dominant in Plasma): Nucleophilic attack on the carbonyl carbon by esterases releases phenol and a carbamic acid intermediate, which spontaneously decarboxylates to yield free piperazine.

  • Pathway B (Oxidative - Dominant in Microsomes): CYP-mediated hydroxylation of the piperazine ring or the phenyl ring.

MetabolicPathways Parent Phenyl piperazine-1-carboxylate Intermed Unstable Carbamic Acid Parent->Intermed Hydrolysis (Esterases/CES) Phenol Phenol (Leaving Group) Parent->Phenol OxParent Hydroxylated Metabolites (Ring oxidation) Parent->OxParent Oxidation (CYP450 + NADPH) Piperazine Piperazine Intermed->Piperazine Decarboxylation CO2 CO2 Intermed->CO2

Figure 1: Predicted metabolic fate of phenyl piperazine-1-carboxylate. Hydrolysis yields Phenol and Piperazine, while oxidation yields hydroxylated derivatives.

Experimental Framework

To accurately characterize this molecule, we employ a Differential Stability Workflow . Standard microsomal assays alone are insufficient because they may not distinguish between cofactor-independent hydrolysis and NADPH-dependent oxidation.

Assay 1: Plasma Stability (The "Gatekeeper")

Phenyl carbamates are often unstable in rodent plasma due to high esterase activity. This assay must be performed before hepatic clearance studies to avoid false-positive clearance data.

Protocol:

  • Matrix: Pooled plasma (Human, Rat, Mouse) adjusted to pH 7.4.

  • Preparation: Spike test compound (1

    
    M final) into pre-warmed plasma (37°C).
    
    • Note: Avoid concentrations >10

      
      M to prevent saturation of esterases.
      
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Aliquot 50

    
    L plasma into 200 
    
    
    
    L Acetonitrile (ACN) containing Internal Standard (IS).
  • Analysis: LC-MS/MS monitoring Parent depletion.

Validation Criteria:

  • If

    
     min in plasma, the compound is a prodrug  or chemically unstable . Hepatic clearance calculations must be corrected for this background degradation.
    
Assay 2: Microsomal Stability (Phase I Clearance)

This assay determines the Intrinsic Clearance (


). We use a "Minus NADPH" control to quantify the contribution of hydrolysis (CES enzymes) versus oxidation (CYP enzymes).

Materials:

  • Liver Microsomes (Human/Rat), 20 mg/mL stock.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Phosphate Buffer (100 mM, pH 7.4).[1]

Step-by-Step Protocol:

  • Master Mix Preparation:

    • Prepare two sets of tubes: Set A (+NADPH) and Set B (-NADPH) .

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer.

    • Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition:

    • Add Phenyl piperazine-1-carboxylate (1

      
      M final, <0.1% DMSO).
      
    • Causality: Low DMSO is critical; >0.2% can inhibit specific CYP isoforms.

  • Reaction Initiation:

    • Set A: Add NADPH (1 mM final).

    • Set B: Add Buffer (Volume match).

  • Sampling:

    • Remove 50

      
      L aliquots at 0, 5, 15, 30, 45 min.
      
    • Quench immediately in 200

      
      L ice-cold ACN + IS.
      
  • Processing:

    • Centrifuge (4000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

Data Analysis & Visualization

Quantitative Metrics

Calculate the slope (


) of the natural log of percent remaining vs. time.

Formulae:

  • 
    
    
    • Human Scaling Factor: 48.8 mg protein/g liver

      
       25.7 g liver/kg body weight.
      
Interpreting the "Shift"

We compare the half-life in the presence and absence of NADPH to diagnose the metabolic mechanism.

Scenario+NADPH

-NADPH

Interpretation
A < 10 min> 120 minPure Oxidative Clearance. The carbamate is stable; the piperazine/phenyl ring is being oxidized.
B < 10 min< 10 minHydrolytic Instability. The compound is cleaved by esterases (CES) regardless of NADPH.
C 30 min60 minMixed Metabolism. Both hydrolysis and oxidation contribute to clearance.
Decision Logic Workflow

StabilityLogic Start Start Assessment Plasma Plasma Stability Assay (Human & Rat) Start->Plasma StablePlasma Stable in Plasma (>80% remaining at 1h) Plasma->StablePlasma Yes UnstablePlasma Unstable in Plasma Plasma->UnstablePlasma No Microsome Microsomal Stability (+/- NADPH) StablePlasma->Microsome Hydrolytic Hydrolytic Clearance (Esterase Mediated) UnstablePlasma->Hydrolytic Likely Prodrug behavior Compare Compare +NADPH vs -NADPH Microsome->Compare Oxidative Oxidative Clearance (CYP Mediated) Compare->Oxidative +NADPH >> -NADPH Compare->Hydrolytic +NADPH ≈ -NADPH

Figure 2: Decision tree for interpreting metabolic stability data.

Metabolite Identification (MetID)

To confirm the loss of parent compound is due to specific pathways, perform a MetID scan using High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap).

Target Mass Shifts:

  • Hydrolysis Product:

    • Loss of Phenol moiety (

      
      ).
      
    • Detection of Piperazine (

      
       87.08 for unsubstituted).
      
    • Detection of Phenol (often not detected in positive mode; requires negative mode).

  • Oxidation Products (+16 Da):

    • Piperazine N-Oxide:

      
      .
      
    • Phenyl Hydroxylation:

      
       (stable).
      
    • Piperazine C-Hydroxylation:

      
       (often unstable, leads to ring opening).
      

Protocol Insight: If Scenario B (Hydrolytic Instability) is observed in microsomes, add the specific esterase inhibitor BNPP (Bis-4-nitrophenyl phosphate) (100


M) to the incubation. If stability is restored, carboxylesterase-mediated hydrolysis is confirmed [1].

References

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • Williams, J. A., et al. (2004).[2] In vitro metabolic stability in drug discovery. Current Opinion in Drug Discovery & Development.

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Exploratory

Beyond the Intermediate: The Evolution of Phenyl Piperazine-1-Carboxylates in Covalent Inhibition and Prodrug Design

Executive Summary & Chemical Heritage The phenyl piperazine-1-carboxylate moiety represents a critical deviation from standard carbamate protecting groups. Unlike the benzyl carbamate (Cbz), which is designed for stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Heritage

The phenyl piperazine-1-carboxylate moiety represents a critical deviation from standard carbamate protecting groups. Unlike the benzyl carbamate (Cbz), which is designed for stability and orthogonal removal, the phenyl ester variant is engineered for controlled reactivity .

In modern drug discovery, this scaffold serves two distinct, high-value functions:

  • As a Covalent Warhead: In the design of serine hydrolase inhibitors (specifically FAAH), the phenyl group acts as a tunable leaving group, enabling the transfer of the piperazine-carbonyl unit to the enzyme's active site serine.

  • As a "Safety-Catch" Synthetic Intermediate: It functions as a stable, crystalline surrogate for isocyanates, allowing for the safe and regiospecific synthesis of unsymmetrical ureas.

This guide moves beyond basic synthesis to explore the mechanistic causality of these applications, providing self-validating protocols for researchers in metabolic disease and neurology.

The Mechanistic Core: Covalent Inhibition of FAAH[1][2][3]

The most authoritative application of phenyl piperazine-1-carboxylates lies in the inhibition of Fatty Acid Amide Hydrolase (FAAH) . This enzyme regulates endocannabinoid signaling by hydrolyzing anandamide (AEA).

The "Leaving Group" Hypothesis

The potency of carbamate-based inhibitors (such as the URB series) is directly correlated with the acidity of the alcohol leaving group.

  • Alkyl Carbamates: Poor leaving groups (pKa ~16). Reversible or inactive.[1]

  • Phenyl Carbamates: Good leaving groups (Phenol pKa ~10). The carbonyl carbon becomes sufficiently electrophilic to be attacked by the catalytic nucleophile.[2]

Mechanism of Action

The inhibition proceeds via a suicide substrate mechanism. The piperazine-carboxylate binds to the FAAH active site. The catalytic Ser241 attacks the carbonyl carbon, forming a tetrahedral intermediate. The bond to the phenyl oxygen collapses, expelling phenol and resulting in a carbamoylated (acylated) enzyme . Unlike the natural substrate intermediate, this carbamoylated serine hydrolyzes very slowly, effectively silencing the enzyme.

Visualization: The Catalytic Silencing Pathway

FAAH_Mechanism Enzyme Active FAAH (Ser241-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Phenyl Piperazine-1-Carboxylate (Electrophile) Inhibitor->Complex Binding (Kd) Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nu- Attack LeavingGroup Phenol (Expelled) Tetrahedral->LeavingGroup AcylEnzyme Carbamoylated Enzyme (Irreversible Inhibition) Tetrahedral->AcylEnzyme Collapse

Figure 1: The kinetic pathway of FAAH inactivation.[3] The expulsion of the phenol group is the rate-limiting step that differentiates phenyl carbamates from alkyl variants.

Synthetic Utility: The Urea "Safety-Catch"

While isocyanates are the traditional route to ureas, they are often toxic, moisture-sensitive, and difficult to handle. Phenyl piperazine-1-carboxylates act as activated carbamates . They are stable enough to be isolated and stored but reactive enough to undergo aminolysis with a second amine to form unsymmetrical ureas.

Reaction Workflow
  • Activation: React secondary amine (piperazine) with phenyl chloroformate.

  • Coupling: React the resulting phenyl carbamate with a primary amine (R-NH2).

  • Byproduct: Phenol is released (easily removed via basic wash).

Urea_Synthesis Start Piperazine Core Intermediate Phenyl Piperazine-1-Carboxylate (Stable Solid) Start->Intermediate + Reagent / Base (0°C) Reagent Phenyl Chloroformate (PhOCOCl) Reagent->Intermediate Product Unsymmetrical Urea (Drug Scaffold) Intermediate->Product + Amine2 / Heat (DMSO) Waste Phenol Byproduct Intermediate->Waste Amine2 Target Amine (R-NH2) Amine2->Product

Figure 2: The "Safety-Catch" synthesis route. This method avoids the use of volatile isocyanates.

Experimental Protocols

Protocol A: Synthesis of Phenyl 4-benzylpiperazine-1-carboxylate

Context: Creating the activated intermediate for subsequent urea formation.

Reagents:

  • 1-Benzylpiperazine (10 mmol)

  • Phenyl chloroformate (11 mmol)

  • Triethylamine (TEA) (12 mmol)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Purge a 100 mL round-bottom flask with nitrogen. Add 1-benzylpiperazine and TEA to 40 mL of DCM. Cool to 0°C in an ice bath.

    • Why: Cooling is critical. The reaction is exothermic, and higher temperatures can lead to bis-acylation or decomposition.

  • Addition: Add phenyl chloroformate dropwise over 15 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.[4]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted piperazine), then sat. NaHCO3 (to remove phenol/acid), then brine.

  • Validation: Dry over MgSO4 and concentrate. The product should be a white/off-white solid.

    • QC Check: 1H NMR should show the diagnostic phenyl ester signals (7.1–7.4 ppm) and the loss of the NH signal.

Protocol B: Kinetic Assay for FAAH Inactivation ( )

Context: Determining the potency of the carbamate as a covalent inhibitor.

Reagents:

  • Recombinant Human FAAH[5]

  • Substrate: AMC-Arachidonoyl Amide (fluorescent)

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Methodology:

  • Incubation: Incubate FAAH (1 nM) with varying concentrations of the phenyl piperazine-1-carboxylate inhibitor (0.1 nM – 10 µM) for defined time points (0, 5, 10, 30, 60 min).

  • Substrate Addition: Add AMC-Arachidonoyl Amide (final conc. 5 µM).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) for 10 minutes.

  • Data Analysis: Plot the pseudo-first-order rate constant (

    
    ) against inhibitor concentration.
    
    • Equation:

      
      
      
    • Interpretation: A high

      
       ratio indicates a potent "warhead" capable of rapid covalent modification.
      

Comparative Data: Leaving Group Effects

The following table illustrates why the phenyl ester is superior to alkyl esters for covalent inhibition, based on structure-activity relationship (SAR) studies of FAAH inhibitors.

Carbamate TypeLeaving Group (R-O-)pKa of Conj. AcidFAAH IC50 (nM)Mechanism
Phenyl Ester Phenol10.0 4 - 50 Irreversible (Covalent)
Cyclohexyl EsterCyclohexanol16.0> 10,000Reversible / Inactive
p-Nitrophenylp-Nitrophenol7.1< 1Highly Reactive (Non-specific)
Benzyl EsterBenzyl Alcohol15.4> 10,000Inactive (Protecting Group)

Note: While p-nitrophenyl is more potent, it is often too reactive (chemical instability), making the unsubstituted phenyl ester the "Goldilocks" zone for drug candidates.

References

  • Kathuria, S., et al. (2003).[3] Modulation of anxiety through blockade of anandamide hydrolysis.[6] Nature Medicine. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005).[3] Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes.[7] Chemistry & Biology. [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). British Journal of Pharmacology. [Link]

  • Ahn, K., et al. (2009).[3] Discovery and Characterization of a Highly Potent and Selective FAAH Inhibitor. Chemistry & Biology. [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Phenyl Piperazine-1-carboxylate

Executive Summary & Strategic Analysis Phenyl piperazine-1-carboxylate (CAS: 120658-56-2 / HCl Salt: 681261-42-7) is a high-value intermediate in medicinal chemistry. It functions as a "masked" isocyanate or an activated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Phenyl piperazine-1-carboxylate (CAS: 120658-56-2 / HCl Salt: 681261-42-7) is a high-value intermediate in medicinal chemistry. It functions as a "masked" isocyanate or an activated carbamate, allowing for the facile introduction of the piperazine-1-carbonyl moiety into urea derivatives or complex scaffolds under mild conditions.

The "Selectivity Challenge"

The core difficulty in synthesizing this molecule on a scale is mono-functionalization . Piperazine possesses two equivalent secondary amine sites. Standard nucleophilic attack on phenyl chloroformate often leads to a statistical mixture of:

  • Unreacted Piperazine (Starting Material)

  • Mono-product (Target: Phenyl piperazine-1-carboxylate)

  • Bis-product (Impurity: Diphenyl piperazine-1,4-dicarboxylate)

The Solution: pH-Controlled Selective Acylation

This protocol utilizes a pH-controlled protonation strategy . By maintaining the reaction medium at a specific pH (approx. 4.0–5.0) or utilizing a monohydrochloride salt intermediate, we statistically "deactivate" one nitrogen atom via protonation. The remaining unprotonated nitrogen reacts with the electrophile, while the ammonium site remains inert.

Reaction Engineering & Mechanism

Chemical Pathway

The synthesis proceeds via the nucleophilic attack of the free amine of piperazine onto the carbonyl carbon of phenyl chloroformate.

Reaction:



Process Logic Diagram

The following flowchart illustrates the decision-making process and workflow for the scalable protocol.

G Start Starting Material: Piperazine (Anhydrous) Acidification Step 1: Partial Protonation Add 1.0 eq HCl or Acetic Acid Target: Monohydrochloride species Start->Acidification Selectivity Control Reaction Step 2: Acylation Add Phenyl Chloroformate (0.9 eq) Temp: 0-5°C | Solvent: DCM/Water Acidification->Reaction Nucleophilic Attack Quench Step 3: Quench & Separation Acidify to pH 2-3 Extract Bis-product into Organic Layer Reaction->Quench Workup Isolation Step 4: Product Isolation Basify Aqueous Layer (pH > 10) Extract Mono-product Quench->Isolation Purification Strategy SaltForm Step 5: Salt Formation Add HCl in Dioxane/Ether Precipitate HCl Salt Isolation->SaltForm Stabilization

Caption: Workflow for the pH-controlled selective synthesis of phenyl piperazine-1-carboxylate.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCAS No.
Piperazine (Anhydrous) 2.0 - 3.0Nucleophile110-85-0
Phenyl Chloroformate 1.0Electrophile1885-14-9
Dichloromethane (DCM) SolventOrganic Phase75-09-2
Acetic Acid / HCl (1N) BufferpH Control64-19-7
Sodium Hydroxide (NaOH) ReagentpH Adjustment1310-73-2
Step-by-Step Methodology
Phase 1: Selective Acylation
  • Preparation of Piperazine Solution:

    • In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Piperazine (anhydrous, 3.0 eq) in DCM (10 volumes).

    • Expert Note: Using a large excess (3 eq) is the simplest way to favor mono-substitution if strict pH control is difficult. Alternatively, dissolve 1 eq of Piperazine and 1 eq of Piperazine

      
      2HCl in water to generate the monohydrochloride in situ.
      
  • Temperature Control:

    • Cool the solution to 0–5°C using an ice/salt bath. Low temperature reduces the reaction rate, improving selectivity.

  • Electrophile Addition:

    • Dilute Phenyl Chloroformate (1.0 eq) in DCM (2 volumes).

    • Add the chloroformate solution dropwise over 60–90 minutes .

    • Critical: Maintain internal temperature < 10°C. Rapid addition causes local high concentrations, leading to bis-acylation.

Phase 2: The "pH-Switch" Purification (The Self-Validating Step)

This workup strategy exploits the basicity difference between the products.

  • Bis-Product Removal (Acid Wash):

    • Add water to the reaction mixture.[1]

    • Adjust the aqueous layer pH to 2.0–3.0 using 1N HCl.

    • Mechanism:[2][3][4] At pH 2, the Mono-product (containing one basic amine) and Unreacted Piperazine are protonated and move to the aqueous layer. The Bis-product (neutral carbamate) remains in the DCM layer.

    • Separate the layers.[3] Keep the Aqueous Layer . Discard the Organic Layer (contains bis-impurity).

  • Product Recovery (Base Switch):

    • Wash the acidic aqueous layer once with fresh DCM to ensure all bis-product is removed.

    • Adjust the aqueous layer pH to >11.0 using 4N NaOH.

    • Mechanism:[2][3][4] This deprotonates the mono-product and piperazine.

    • Extract the aqueous mixture with DCM (

      
       volumes).
      
    • Note: Unreacted piperazine is highly water-soluble and will largely remain in the aqueous phase or can be removed by subsequent recrystallization/evaporation (it is volatile compared to the product).

  • Drying & Concentration:

    • Dry the combined organic extracts over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure to yield the crude Phenyl piperazine-1-carboxylate as a pale yellow oil or low-melting solid.

Phase 3: Salt Formation (Recommended for Stability)

Since the free base is an oil/low-melting solid and prone to oxidation/carbamate hydrolysis over time, conversion to the Hydrochloride Salt is recommended for storage.

  • Dissolve the crude free base in minimal Ethanol or EtOAc.

  • Add 1.2 eq of 4M HCl in Dioxane dropwise at 0°C.

  • A white precipitate forms immediately. Stir for 30 minutes.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Target Yield: 75–85% (based on chloroformate).

    • Purity: >98% (HPLC).

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Melting Point 160–165°C (HCl salt)Capillary Method

H NMR (DMSO-d

)

7.4 (m, Ph), 3.8 (br, CH

), 3.2 (br, CH

)
400 MHz NMR
Mass Spec [M+H]

= 207.1
LC-MS
Solubility Soluble in Water, DMSO, MeOHVisual

Common Impurity Profile:

  • Bis-product (Diphenyl piperazine-1,4-dicarboxylate): Removed during the acidic wash (Step 4).

  • Phenol: Byproduct of hydrolysis. Removed during the basic extraction (Step 5, phenol forms sodium phenoxide and stays in water).

Safety & Handling (HSE)

  • Phenyl Chloroformate: Highly toxic, lachrymator, and corrosive. Reacts with water to release HCl and Phenol. Must be handled in a fume hood.

  • Piperazine: Corrosive solid, respiratory sensitizer.

  • Process Safety: The reaction is exothermic. On a kilogram scale, active cooling is required to prevent thermal runaway and decomposition of the chloroformate.

Green Chemistry Alternative (Diphenyl Carbonate Route)

For laboratories restricting the use of chloroformates (phosgene derivatives), Diphenyl Carbonate (DPC) can be used.

  • Reagents: Piperazine (excess), Diphenyl Carbonate, TBD (Catalyst, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Conditions: Reflux in Toluene or solvent-free melt at 80°C.

  • Pros: Avoids corrosive Cl- chemistry.

  • Cons: Slower kinetics; requires chromatographic purification often to separate phenol byproduct effectively compared to the acid/base workup of the chloroformate route.

References

  • Sigma-Aldrich. Product Specification: Phenyl piperazine-1-carboxylate hydrochloride.[5] Retrieved from .[5]

  • PubChem. Compound Summary: Phenyl piperazine-1-carboxylate. National Library of Medicine. Retrieved from .

  • Krapcho, A. P., et al. "Mono-protected diamines. N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990. (Foundational logic for mono-protection via excess/pH control).
  • Jacobsen, J., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[3][6] (Validates the protonation/pH control strategy for piperazine selectivity). Retrieved from .

  • Baral, E. R., et al. "Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source."[7] Journal of Organic Chemistry, 2018.[7] (Alternative green route). Retrieved from .

Sources

Application

Application Notes and Protocols for the Synthesis of Phenyl Piperazine-1-carboxylate

Abstract This document provides a comprehensive guide for the synthesis of Phenyl Piperazine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Phenyl Piperazine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust and reproducible method based on the acylation of piperazine with phenyl chloroformate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and critical safety protocols. The methodology is designed to be a self-validating system, complete with expected outcomes and characterization data to ensure the integrity of the synthesis.

Introduction and Scientific Principles

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved drugs targeting diverse biological systems, including antipsychotics, antidepressants, and anti-cancer agents.[1] The ability to selectively functionalize one of the two nitrogen atoms in the piperazine ring is crucial for the synthesis of complex pharmaceutical ingredients. Phenyl piperazine-1-carboxylate serves as a key mono-functionalized intermediate, where one nitrogen is protected as a stable phenyl carbamate, leaving the second nitrogen free for subsequent reactions such as N-alkylation or reductive amination.[2]

The synthesis described herein proceeds via a nucleophilic acyl substitution reaction. Piperazine, a cyclic secondary diamine, acts as the nucleophile. The two nitrogen atoms make it a potent nucleophile, but also susceptible to di-acylation, which would yield an undesired symmetrically disubstituted by-product. To favor mono-substitution, an excess of piperazine is often employed. The reaction mechanism involves the attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the expulsion of the chloride ion as a leaving group.

A base, such as triethylamine (TEA) or potassium carbonate, is essential in this reaction. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[3] Failure to scavenge this acid would lead to the protonation of the piperazine starting material, forming a piperazinium salt. This deactivates the nucleophile and halts the reaction. The choice of base and solvent can influence reaction rate and yield. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reactants and facilitate easy work-up.

Comprehensive Safety Precautions

General Handling: This procedure must be conducted in a well-ventilated fume hood.[4] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles, must be worn at all times.[5] An emergency eyewash station and safety shower should be readily accessible.[4][6]

Reagent-Specific Hazards:

  • Phenyl Chloroformate (CAS 1885-14-9):

    • DANGER: Fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[7][8] It is a combustible liquid and lachrymator.

    • Handling: Must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) if possible, as it is sensitive to moisture.[9] Decomposition on contact with water or moisture produces toxic and corrosive fumes, including hydrogen chloride and phenol.[9] Use a syringe or cannula for transfers. Avoid contact with skin, eyes, and clothing.[8]

    • In Case of Exposure: For skin contact, immediately flush with copious amounts of water and remove contaminated clothing.[7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air immediately and seek medical attention.[7]

  • Piperazine (CAS 110-85-0):

    • DANGER: Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma-like symptoms if inhaled.[10] It is also suspected of damaging fertility or the unborn child.[11]

    • Handling: Piperazine is a hygroscopic solid. Avoid creating dust. Store in a tightly closed container in a cool, dry, and well-ventilated area away from light and moisture.[5][10]

    • In Case of Exposure: In case of contact, wash affected areas thoroughly with soap and water.[6]

  • Triethylamine (TEA, CAS 121-44-8):

    • DANGER: Flammable liquid and vapor. It is toxic if inhaled and corrosive, causing severe skin burns and eye damage.

    • Handling: Handle in a fume hood and keep away from ignition sources.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
PiperazineAnhydrous, ≥99%Sigma-Aldrich110-85-0Hygroscopic, store in a desiccator.
Phenyl Chloroformate≥98%Sigma-Aldrich1885-14-9Moisture sensitive, handle with care.
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8Distill from CaH₂ if necessary.
Dichloromethane (DCM)AnhydrousSigma-Aldrich75-09-2Use from a solvent purification system or a sealed bottle.
Hydrochloric Acid (HCl)1 M aq. solutionFisher Scientific7647-01-0For work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aq. solutionFisher Scientific144-55-8For work-up.
Brine (NaCl solution)Saturated aq. solutionFisher Scientific7647-14-5For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9For drying.
Round-bottom flask (250 mL)---Oven-dried before use.
Addition funnel (100 mL)---Oven-dried before use.
Magnetic stirrer and stir bar----
Ice bath----
Rotary evaporator----
Standard glassware for work-up---Separatory funnel, beakers, etc.

Detailed Step-by-Step Protocol

This protocol is a representative procedure based on established methods for the N-acylation of piperazines.[3]

Step 1: Reaction Setup 1.1. To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous piperazine (8.61 g, 100 mmol, 2.5 eq). 1.2. Add 100 mL of anhydrous dichloromethane (DCM) to the flask. 1.3. Stir the mixture until the piperazine is fully dissolved or a fine slurry is formed. 1.4. Cool the flask to 0 °C using an ice-water bath.

Causality Note: Using a significant excess of piperazine (2.5 equivalents) is a key strategy to statistically favor the mono-acylation product over the di-acylated byproduct. Cooling the reaction to 0 °C helps to control the exothermic nature of the acylation and further reduces the rate of the second acylation reaction.

Step 2: Addition of Reagents 2.1. Add triethylamine (6.3 mL, 45 mmol, 1.1 eq) to the piperazine solution/slurry via syringe. 2.2. In a separate dry flask or beaker, prepare a solution of phenyl chloroformate (5.0 mL, 40 mmol, 1.0 eq) in 20 mL of anhydrous DCM. 2.3. Transfer this phenyl chloroformate solution to a dry addition funnel and attach it to the central neck of the reaction flask. 2.4. Add the phenyl chloroformate solution dropwise to the stirred piperazine mixture over a period of 30-45 minutes, maintaining the internal temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form immediately.

Causality Note: Phenyl chloroformate is highly reactive and is added slowly to maintain temperature control and minimize side reactions. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct as it is formed, which prevents the deactivation of the piperazine nucleophile.[3]

Step 3: Reaction Progression 3.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 3.2. Stir the reaction for an additional 2-4 hours at room temperature. 3.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the phenyl chloroformate starting material is consumed. (Eluent: e.g., 5-10% Methanol in DCM or 50% Ethyl Acetate in Hexane).

Step 4: Work-up and Extraction 4.1. Quench the reaction by slowly adding 50 mL of deionized water to the flask. 4.2. Transfer the mixture to a 500 mL separatory funnel. 4.3. Wash the organic layer sequentially with:

  • 50 mL of 1 M HCl (aq) to remove excess piperazine and triethylamine.
  • 50 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid.
  • 50 mL of brine to reduce the solubility of organic material in the aqueous phase. 4.4. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). 4.5. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Causality Note: The acidic wash removes basic compounds (piperazine, TEA). The bicarbonate wash removes any residual acid. The brine wash helps to break any emulsions and further dry the organic layer.

Step 5: Purification 5.1. The crude product, typically an off-white solid or viscous oil, can be purified by recrystallization. 5.2. A suitable solvent system for recrystallization is ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization. 5.3. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_react DCM, TEA, 0°C to RT Piperazine Piperazine Plus1 + PhenylChloroformate Phenyl Chloroformate PhenylChloroformate->a Product Phenyl Piperazine-1-carboxylate Plus2 + HCl HCl a->Product

Caption: Overall synthesis of Phenyl Piperazine-1-carboxylate.

Experimental Workflow

Workflow Setup 1. Reaction Setup - Dissolve Piperazine (2.5 eq) in DCM - Cool to 0°C Addition 2. Reagent Addition - Add TEA (1.1 eq) - Add Phenyl Chloroformate (1.0 eq) dropwise at 0°C Setup->Addition Reaction 3. Reaction - Warm to Room Temperature - Stir for 2-4 hours - Monitor by TLC Addition->Reaction Workup 4. Aqueous Work-up - Quench with H₂O - Wash with 1M HCl, NaHCO₃, Brine Reaction->Workup Isolation 5. Isolation - Dry organic layer (MgSO₄) - Concentrate via Rotovap Workup->Isolation Purification 6. Purification - Recrystallize (Ethyl Acetate/Hexane) - Filter and Dry Isolation->Purification Characterization 7. Characterization - Obtain Yield, MP, NMR Purification->Characterization

Caption: Step-by-step experimental workflow diagram.

Expected Results and Characterization

  • Product: Phenyl piperazine-1-carboxylate (CAS: 50606-33-2)[12]

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol [12]

  • Yield: Typical yields for this type of reaction range from 70-90%, depending on the purity of reagents and reaction scale.

  • Melting Point: Expected to be a solid at room temperature. The hydrochloride salt is a solid, implying the free base is as well.[4] A precise melting point for the free base is not widely reported in the literature, but should be determined and recorded.

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • δ 7.30-7.45 (m, 2H): Aromatic protons (para).

    • δ 7.15-7.25 (m, 3H): Aromatic protons (ortho, meta).

    • δ 3.65-3.80 (m, 4H): Piperazine protons adjacent to the carbamate nitrogen (-N(COOPh)-CH₂-).

    • δ 2.95-3.10 (m, 4H): Piperazine protons adjacent to the free amine nitrogen (-NH-CH₂-).

    • δ ~1.8-2.2 (br s, 1H): Free amine proton (-NH-). This signal may be broad and its chemical shift can vary with concentration and solvent purity.

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • δ ~154.5: Carbonyl carbon (C=O).

    • δ ~151.0: Aromatic carbon attached to oxygen (C-OPh).

    • δ ~129.5: Aromatic CH carbons.

    • δ ~125.5: Aromatic CH carbon.

    • δ ~121.5: Aromatic CH carbons.

    • δ ~45.5: Piperazine carbons adjacent to the free amine (-NH-CH₂-).

    • δ ~44.0: Piperazine carbons adjacent to the carbamate (-N(COOPh)-CH₂-).

Characterization Note: The signals for the piperazine protons in both ¹H and ¹³C NMR may appear broad at room temperature due to ring inversion and slow rotation around the C-N amide bond.[11]

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). International Chemical Safety Card (ICSC) 1007: Phenyl Chloroformate. Available at: [Link]

  • INCHEM. ICSC 1007: Phenyl Chloroformate. Available at: [Link]

  • Polášek, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. Available at: [Link]

  • Bonina, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 1. Available at: [Link]

  • Australian Government Department of Health. Piperazine: Human health tier II assessment. Available at: [Link]

  • European Patent Office. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Polášek, M. (2007). Ph.D. Thesis: New Synthetic Approaches to Monosubstituted Piperazines. Masaryk University. Available at: [Link]

  • ResearchGate. Phenyl piperidine-1-carboxylate. Available at: [Link]

  • Papanastasiou, I., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41049-41060. Available at: [Link]

  • European Patent Office. EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. Available at: [Link]

  • PubChem. Benzyl piperazine-1-carboxylate. Available at: [Link]

  • S. G., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 9(1), 345-352. Available at: [Link]

Sources

Method

Application Note: Catalytic Synthesis of Phenyl Piperazine-1-carboxylate

Executive Summary Phenyl piperazine-1-carboxylate is a pivotal "activated carbamate" intermediate in medicinal chemistry. It serves as a shelf-stable, crystalline equivalent of an isocyanate, allowing for the controlled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl piperazine-1-carboxylate is a pivotal "activated carbamate" intermediate in medicinal chemistry. It serves as a shelf-stable, crystalline equivalent of an isocyanate, allowing for the controlled synthesis of unsymmetrical ureas without handling hazardous phosgene or volatile isocyanates.

Traditional synthesis relies on phenyl chloroformate with stoichiometric base—a method plagued by corrosive byproducts (HCl), safety risks, and difficult selectivity control (leading to bis-acylation). This Application Note details catalytic, phosgene-free protocols utilizing Diphenyl Carbonate (DPC) as a green carbonyl source.[1][2] We focus on Organocatalytic Transesterification (using TBD) and Lewis Acid Activation (using Zn salts), providing a roadmap for high-yield, mono-selective synthesis.

Strategic Analysis: The Chemoselectivity Challenge

The synthesis of phenyl piperazine-1-carboxylate presents a classic nucleophilic competition challenge. Piperazine possesses two equivalent secondary amine sites.

  • The Goal: Mono-acylation to form the target carbamate.

  • The Risk: The product (a phenyl carbamate) is an activated ester. If reaction conditions are too harsh or stoichiometry is uncontrolled, the remaining free amine of the product can react with another equivalent of DPC (forming the bis-carbamate) or self-condense.

Why Catalysis? Catalytic activation of DPC allows the reaction to proceed at lower temperatures (often RT), which is critical for kinetic differentiation between the starting diamine and the mono-acylated product.

Mechanistic Pathway & Selectivity Logic

ReactionPathway cluster_control Selectivity Control Pip Piperazine (Nucleophile) Complex Activated Complex Pip->Complex + DPC DPC Diphenyl Carbonate (Electrophile) DPC->Complex Activation Cat Catalyst (TBD or Zn) Cat->Complex Catalysis Mono Phenyl piperazine-1-carboxylate (TARGET) Complex->Mono k1 (Fast) Phenol Phenol (Byproduct) Complex->Phenol Bis Diphenyl piperazine-1,4-dicarboxylate (Impurity) Mono->Bis + DPC (k2)

Figure 1: Reaction pathway highlighting the competitive acylation events. Catalytic control aims to maximize k1 while suppressing k2 through mild activation.

Protocol A: Organocatalytic Transesterification (TBD)

This method utilizes 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , a bicyclic guanidine base. TBD is a bifunctional catalyst: it activates the carbonyl of DPC via hydrogen bonding and simultaneously activates the amine nucleophile.

  • Advantages: Metal-free, room temperature operation, high turnover frequency (TOF).

  • Reference Basis: Adapted from TBD-catalyzed carbonate aminolysis methodologies [1].

Materials
  • Substrate: Piperazine (Anhydrous, 99%)

  • Reagent: Diphenyl Carbonate (DPC) (1.0 equiv)

  • Catalyst: TBD (5 mol%)[3]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM). Note: 2-MeTHF is preferred for green processing.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (1.5 equiv, excess is crucial for mono-selectivity) in anhydrous 2-MeTHF (0.2 M concentration relative to DPC).

  • Catalyst Addition: Add TBD (0.05 equiv) to the solution. Stir for 5 minutes to ensure homogeneity.

  • Reagent Addition: Dissolve DPC (1.0 equiv) in a minimal amount of 2-MeTHF. Add this solution dropwise to the piperazine/TBD mixture over 30 minutes at Room Temperature (20–25°C).

    • Why: Slow addition keeps the concentration of electrophile low relative to the diamine, statistically favoring mono-acylation.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LC-MS. The reaction is typically complete within 1–3 hours.

    • Target Mass: [M+H]+ = 207.1 (Product).

    • Impurity Mass: [M+H]+ = 327.1 (Bis-carbamate).

  • Quench & Workup:

    • Dilute the mixture with Ethyl Acetate.

    • Crucial Step: Wash the organic layer with 1M NaOH (2x).

    • Reasoning: This removes the Phenol byproduct (ArOH) and the catalyst. Phenol removal is essential as it can complicate downstream urea formation.

    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification:

    • Evaporate solvent.

    • If excess piperazine was used, it may co-precipitate. Trituration with cold diethyl ether or hexane often yields pure phenyl piperazine-1-carboxylate as a white solid.

    • If necessary, purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Lewis Acid Catalyzed Aminolysis (Zn-Based)

For larger scale or when organocatalysts are too expensive, Zinc Acetylacetonate [


] or Zinc Acetate [

] are robust alternatives.
  • Advantages: Cheap, robust, easy to remove.

  • Mechanism: Zn(II) coordinates to the DPC carbonyl oxygen, increasing electrophilicity.

  • Reference Basis: Zinc-catalyzed transesterification studies [2].[4]

Experimental Conditions Table
ParameterProtocol A (TBD)Protocol B (Zn)
Catalyst TBD (5 mol%)

(10 mol%)
Temperature 25°C (RT)60–80°C (Reflux)
Time 1–3 Hours4–8 Hours
Solvent 2-MeTHF / DCMToluene / Acetonitrile
Selectivity (Mono:Bis) High (~95:5)Moderate (~85:15)
Yield 85–92%75–85%
Procedure Modifications for Zn-Catalysis
  • Mix Piperazine (1.2 equiv) and DPC (1.0 equiv) in Toluene .

  • Add

    
     (10 mol%).
    
  • Heat to 60°C . Zinc catalysts often require thermal activation compared to TBD.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble zinc salts. Proceed with NaOH wash as in Protocol A to remove phenol.

Process Control & Troubleshooting

Achieving Mono-Selectivity

The biggest failure mode is the formation of the bis-carbamate.

  • Stoichiometry: Always use Piperazine in excess (1.5 to 2.0 equiv). Unreacted piperazine is water-soluble (at low pH) or volatile enough to be removed, whereas separating mono- vs bis-carbamate is difficult.

  • Flow Chemistry Approach:

    • If available, use a flow reactor.[5] Pump a stream of DPC into a stream of excess Piperazine.

    • Benefit: Mixing is instantaneous, and the local concentration of Piperazine is always high, suppressing bis-acylation [3].

Phenol Removal

The reaction generates 1 equivalent of phenol.

  • Impact: If left in the mixture, phenol acts as a weak acid and can interfere if the next step is a base-catalyzed coupling.

  • Verification: Check NMR for aromatic signals at

    
     6.8–7.3 ppm (distinct from the carbamate phenyl signals).
    
  • Removal: 1M NaOH wash is the most effective.

Stability

Phenyl piperazine-1-carboxylate is a stable solid. However, it is an activated ester .

  • Storage: Store at 4°C under inert atmosphere.

  • Reactivity: It will react with primary amines to form ureas upon heating or with base catalysis. Do not store in alcoholic solvents for prolonged periods (risk of transesterification to alkyl carbamates).

Mechanism Visualization (TBD Catalysis)

The high efficiency of TBD stems from its ability to shuttle protons while activating the electrophile.

TBD_Mechanism Step1 1. Dual Activation TBD H-bonds to DPC (C=O) and Piperazine (N-H) Step2 2. Tetrahedral Intermediate Nucleophilic attack facilitated by TBD basicity Step1->Step2 Nucleophilic Attack Step3 3. Collapse & Elimination Phenoxide leaves TBD regenerated Step2->Step3 Proton Transfer Step3->Step1 Catalyst Turnover Product Phenyl piperazine-1-carboxylate + Phenol Step3->Product

Figure 2: Proposed catalytic cycle for TBD-mediated aminolysis of Diphenyl Carbonate.

References

  • Baral, E. R., Lee, J. H., & Kim, J. G. (2018). Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates.[1] The Journal of Organic Chemistry, 83(19), 11768–11776. [Link]

    • Context: Establishes TBD as the superior catalyst for activating DPC in transesterific
  • Wang, J., et al. (2004). A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol.[6] Applied Catalysis A: General, 261(2), 191-197. [Link]

    • Context: Demonstrates the utility of Zinc-based heterogeneous catalysts in carbam
  • Kučera, R., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. Molecules, 25(9), 2200. [Link]

    • Context: Provides protocols for achieving mono-selectivity in piperazine acylation using flow chemistry and stoichiometry control.
  • Shaikh, A. L., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines. Green Chemistry, 13, 1037. [Link]

    • Context: Discusses the general challenge of diamine selectivity and workup procedures relevant to carbamate purific

Sources

Application

Microwave-assisted synthesis of phenyl piperazine-1-carboxylate

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenyl Piperazine-1-carboxylate Abstract This guide details the protocol for the microwave-assisted synthesis of phenyl piperazine-1-carboxylate (Ph-O-CO-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Phenyl Piperazine-1-carboxylate

Abstract

This guide details the protocol for the microwave-assisted synthesis of phenyl piperazine-1-carboxylate (Ph-O-CO-N(CH₂CH₂)₂NH).[1] While piperazine derivatives are ubiquitous in medicinal chemistry (e.g., antifungal azoles, antidepressants), the selective mono-functionalization of the symmetrical diamine presents a classic synthetic challenge.[1] Traditional thermal methods often yield statistical mixtures of mono- and bis-substituted products.[1] This application note presents two microwave-optimized protocols: a "Green" Transesterification route using diphenyl carbonate (DPC) and a "Rapid" Nucleophilic Substitution route using phenyl chloroformate.[1] Both methods prioritize mono-selectivity, high yield, and operational safety.[1]

Introduction & Strategic Analysis

The Target: Phenyl piperazine-1-carboxylate is a versatile carbamate intermediate.[1] The phenoxy group acts as a "privileged" leaving group in subsequent reactions, allowing the piperazine carbamate to be converted into ureas or other carbamates under mild conditions.

The Challenge (Selectivity): Piperazine possesses two equivalent secondary amine sites.



In standard thermal conditions, the second amine often becomes more nucleophilic after the first substitution (depending on the electronics of the protecting group), or simply reacts statistically, leading to difficult purifications.[1]

The Microwave Advantage:

  • Kinetic Control: Rapid heating profiles allow the reaction to be stopped precisely at the point of maximum mono-conversion.

  • Green Chemistry: The high energy input enables the use of Diphenyl Carbonate (DPC) as a safer, solid alternative to toxic, lachrymatory phenyl chloroformate.

  • Solvent Flexibility: Microwave synthesis allows for the use of benign solvents (Ethanol, Water) or solvent-free conditions that are difficult to manage with conventional heating.

Mechanistic Pathways

Two distinct pathways are provided. Protocol A is recommended for safety and green chemistry compliance. Protocol B is recommended for high-throughput synthesis where reaction speed is the critical variable.

ReactionPathways Pip Piperazine (Nucleophile) Inter Tetrahedral Intermediate Pip->Inter Attack DPC Diphenyl Carbonate (Electrophile A) DPC->Inter MW, 100°C (Green Route) PCl Phenyl Chloroformate (Electrophile B) PCl->Inter MW, 40°C (Rapid Route) Prod Phenyl piperazine-1-carboxylate (Target) Inter->Prod Elimination ByProdA Phenol (Byproduct) Inter->ByProdA ByProdB HCl (Byproduct) Inter->ByProdB

Figure 1: Mechanistic pathways for the synthesis of phenyl piperazine-1-carboxylate.

Equipment & Materials

  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator) or multi-mode system with fiber-optic temperature control.[1]

  • Reaction Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • Piperazine (anhydrous) [CAS: 110-85-0][1]

    • Diphenyl Carbonate (DPC) [CAS: 102-09-0][1]

    • Phenyl Chloroformate [CAS: 1885-14-9][1]

    • Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN).[1]

    • Additives: Acetic acid (for pH modulation).

Protocol A: Green Transesterification (Recommended)

Best for: Safety, Green Chemistry, Scale-up.[1]

This method utilizes Diphenyl Carbonate (DPC).[2][3] Unlike chloroformates, DPC is a stable solid, non-corrosive, and releases phenol as the only byproduct.[1]

Experimental Procedure
  • Stoichiometry Setup: To favor mono-substitution, use a 2:1 ratio of Piperazine to DPC.[1] The excess piperazine acts as a base and ensures the statistical probability favors the mono-product.

    • Piperazine: 1.72 g (20.0 mmol)[1]

    • Diphenyl Carbonate: 2.14 g (10.0 mmol)[1]

    • Solvent: Ethanol (10 mL)

  • Loading: Dissolve piperazine in ethanol in a 35 mL microwave vial. Add DPC.[2][3] Cap the vial.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (ethanol builds pressure)

    • Stirring: High

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification: Dissolve residue in DCM (30 mL) and wash with water (3 x 10 mL) to remove excess unreacted piperazine (which is highly water-soluble).[1]

    • The organic layer contains the product and phenol. Wash with cold 1M NaOH (2 x 10 mL) to remove phenol.

    • Dry over Na₂SO₄ and evaporate.

Yield: Typically 85-92%.[1] Selectivity: >95% Mono-substituted product.[1]

Protocol B: Rapid Nucleophilic Substitution

Best for: High-Throughput Screening, Automated Libraries.[1]

This method uses Phenyl Chloroformate.[4] It is extremely fast but requires strict control to prevent bis-acylation.[1] We utilize the "Protonation Trick" (Result 1.5) where piperazine monohydrochloride is generated in situ or used directly to block one amine site.

Experimental Procedure
  • Reagent Preparation:

    • Dissolve Piperazine (1.0 eq) in DCM.

    • Add 1.0 eq of HCl (4M in dioxane) or Acetic Acid. Crucial Step: This creates a monoprotonated piperazine species (

      
      ), rendering one nitrogen non-nucleophilic.[1]
      
  • Loading:

    • Add Phenyl Chloroformate (1.0 eq) dropwise to the vial containing the protonated piperazine suspension.

    • Add a mild base scavenger (e.g., NaHCO₃ solid, 2.0 eq) to absorb the HCl released during the reaction, but slowly enough to maintain the monoprotonated state of the starting material.

  • Microwave Irradiation:

    • Temperature: 40-50 °C (Low temperature is sufficient)

    • Time: 5 minutes

    • Power: Dynamic mode (Max 50W)

  • Work-up:

    • Filter off inorganic salts.

    • Wash DCM layer with saturated NaHCO₃.

    • Evaporate solvent.[5]

Yield: 75-85%.[1] Note: Without the protonation step, this reaction yields ~40% bis-substituted byproduct.[1]

Characterization Data

TechniqueExpected Signal / ValueInterpretation
Physical State White/Off-white solidMelting point approx. 85-87°C (derivative dependent).[1]
¹H NMR (CDCl₃)

7.1-7.4 (m, 5H)
Phenyl aromatic protons.[1]

3.5-3.7 (br m, 4H)
Piperazine protons adjacent to Carbamate (

).[1]

2.8-3.0 (br m, 4H)
Piperazine protons adjacent to Amine (

).[1]

1.8-2.0 (s, 1H)
Free amine

(broad, D₂O exchangeable).[1]
LC-MS [M+H]⁺ = 207.1Molecular ion peak for

.[1]
IR ~1710-1725 cm⁻¹Strong Carbonyl (

) stretch (Carbamate).[1]

Workflow Diagram

Workflow Start Start: Reagent Selection Choice Select Protocol Start->Choice RouteA Protocol A: Green Route (Diphenyl Carbonate) Choice->RouteA Safety/Green Priority RouteB Protocol B: Rapid Route (Phenyl Chloroformate) Choice->RouteB Speed Priority StepA1 Mix Piperazine (2 eq) + DPC (1 eq) in Ethanol RouteA->StepA1 StepA2 MW Irradiation: 100°C, 15 min StepA1->StepA2 StepA3 Workup: Wash with H2O (removes Pip) then NaOH (removes Phenol) StepA2->StepA3 Final Pure Phenyl piperazine-1-carboxylate StepA3->Final StepB1 Generate Monoprotonated Piperazine (Pip + 1 eq HCl/AcOH) RouteB->StepB1 StepB2 Add PhOCOCl + Base Scavenger StepB1->StepB2 StepB3 MW Irradiation: 40°C, 5 min StepB2->StepB3 StepB3->Final

Figure 2: Decision matrix and experimental workflow for Protocols A and B.

Troubleshooting & Safety

  • Bis-substitution: If LC-MS shows significant mass 326 (Bis-product), increase the Piperazine:Electrophile ratio to 4:1 in Protocol A, or ensure strict 1.0 eq acid stoichiometry in Protocol B.

  • Pressure: Ethanol absorbs microwaves well and generates pressure. Ensure vials are rated for 20 bar. Do not exceed 120°C in sealed vessels with ethanol.

  • Safety: Phenyl chloroformate is toxic and lachrymatory. Handle only in a fume hood. Diphenyl carbonate is an irritant but significantly safer.

References

  • General Microwave Carbamate Synthesis: Salvatore, R. N., et al. "Efficient synthesis of carbamates... in the presence of cesium carbonate." Journal of Organic Chemistry, 2001. [1]

  • Monosubstituted Piperazine Synthesis (Protonation Method): J. Jampilek et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, 2020. [1]

  • Diphenyl Carbonate as Green Reagent: Baral, E. R., et al. "Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source..."[1][3] Journal of Organic Chemistry, 2018. [1][3]

  • Microwave-Assisted Organic Synthesis (MAOS) Review: Kappe, C. O.[1] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. [1]

Sources

Method

Solvent selection for phenyl piperazine-1-carboxylate reactions

Application Note: Solvent Selection Strategies for Phenyl Piperazine-1-carboxylate Reactions Executive Summary Phenyl piperazine-1-carboxylate (Phoc-piperazine) is a pivotal intermediate in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Phenyl Piperazine-1-carboxylate Reactions

Executive Summary

Phenyl piperazine-1-carboxylate (Phoc-piperazine) is a pivotal intermediate in medicinal chemistry, serving as both a protected piperazine scaffold and an activated carbamate for unsymmetrical urea synthesis.[1] Its preparation presents a classic chemoselectivity challenge: differentiating between the two equivalent nucleophilic nitrogens of piperazine to prevent bis-acylation.[1][2]

This Application Note provides a definitive guide to solvent selection for this system. Moving beyond traditional dichloromethane (DCM) protocols, we evaluate thermodynamic and kinetic factors to recommend green, scalable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and aqueous Schotten-Baumann conditions.[1]

Critical Solvent Parameters: The Thermodynamic-Kinetic Balance

Selecting a solvent for this reaction is not merely about dissolving reagents; it dictates the ratio of mono-protected product to bis-protected impurity.[1]

Solubility Profiles
  • Piperazine (Reagent): Highly polar.[2] Soluble in water, MeOH, and acidic aqueous media. Poorly soluble in non-polar ethers and hydrocarbons.[1]

  • Phenyl Chloroformate (Reagent): Lipophilic.[2] Reacts violently with nucleophilic solvents (e.g., MeOH).

  • Phenyl piperazine-1-carboxylate (Product): Moderately lipophilic.[1][2] Soluble in DCM, EtOAc, THF, 2-MeTHF.

Kinetic Selectivity (The "Crash-Out" Effect)

In homogenous organic solvents (e.g., DCM), the mono-carbamate product remains in solution and competes with the starting piperazine for the acylating agent, leading to bis-acylation.

  • Strategy A (Homogenous): Use a large excess of piperazine (3–5 equiv) in DCM or THF.

  • Strategy B (Heterogenous/Biphasic): Use a solvent system where the mono-product precipitates as a salt or partitions into a phase where the acylating agent is absent.[2]

Comparative Solvent Analysis

The following table synthesizes experimental data regarding solvent performance for the reaction of Piperazine + Phenyl Chloroformate.

Solvent SystemSelectivity (Mono:Bis)Green ScoreWorkup EfficiencyNotes
Dichloromethane (DCM) Moderate (requires excess amine)Low (Toxic/Regulated)HighTraditional standard.[1][2] Good solubility for product, but poor environmental profile.[1]
2-MeTHF HighHigh (Bio-based)HighRecommended. Superior phase separation than THF.[1][2] Product often stays in solution while piperazine salts precipitate.[1]
Water (pH 4.5) Very HighHighModerate"Schotten-Baumann" .[1][2] Protonation of one nitrogen (

) prevents bis-reaction.
Toluene LowModerateLowPoor solubility of piperazine leads to heterogeneous "slurries" and inconsistent kinetics.[1][2]
Acetonitrile (MeCN) ModerateLowModerateUseful for downstream urea formation, but poor for initial acylation due to salt solubility issues.[2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal solvent based on project scale and downstream requirements.

SolventSelection Start Start: Phenyl Piperazine-1-carboxylate Synthesis Scale Scale / Priority? Start->Scale SmallScale Discovery Scale (<1g) Speed is priority Scale->SmallScale Fast R&D ProcessScale Process Scale (>100g) Green/Cost priority Scale->ProcessScale Sustainable DCM Solvent: DCM (0°C) Excess Piperazine (4 equiv) SmallScale->DCM Selectivity Selectivity Critical? ProcessScale->Selectivity MeTHF Solvent: 2-MeTHF Bio-renewable, easy workup Selectivity->MeTHF Standard Water Solvent: Water (pH 4.5) Max Selectivity (HCl Salt) Selectivity->Water Strict Mono-req Downstream Next Step: Urea Formation? MeTHF->Downstream Isolate Isolate Solid Precipitate from Water Water->Isolate OnePot One-Pot Protocol Add Amine directly to 2-MeTHF Downstream->OnePot Yes Downstream->Isolate No

Caption: Decision tree for solvent selection emphasizing scale and downstream application. 2-MeTHF is prioritized for green process chemistry.[1]

Detailed Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Best for: Scalable synthesis, replacing DCM, and enabling one-pot downstream reactions.

Mechanistic Insight: 2-MeTHF is immiscible with water (unlike THF) and has a higher boiling point than DCM.[1][2][3] Piperazine is partially soluble, but the mono-carbamate hydrochloride salt often precipitates or oils out, protecting it from further reaction.

  • Preparation: Charge a reactor with Piperazine (3.0 equiv) and 2-MeTHF (10 volumes). Cool to 0–5°C.[1][2]

  • Addition: Dissolve Phenyl Chloroformate (1.0 equiv) in 2-MeTHF (2 volumes). Add this solution dropwise over 60 minutes. Crucial: Slow addition maintains local low concentration of the electrophile.

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/UPLC.

  • Workup:

    • Add Water (5 volumes) to dissolve excess piperazine salts.

    • Separate phases.[1][2][3][4] The product is in the organic (2-MeTHF) layer.

    • Wash organic layer with 5% NaHCO₃ (removes phenol byproduct) and Brine .

  • Isolation: Dry over MgSO₄ and concentrate.

    • Note: If making a urea next, do not concentrate. Use the 2-MeTHF solution directly.[1][5]

Protocol B: High-Selectivity Aqueous Method

Best for: Maximizing mono-product without using large excesses of piperazine.[1]

Mechanistic Insight: By adjusting pH to ~4.5, piperazine exists primarily as the mono-cation.[1][2] The unprotonated nitrogen reacts, while the protonated nitrogen is deactivated against acylation.

  • Preparation: Dissolve Piperazine (1.1 equiv) in Water (10 volumes).

  • pH Adjustment: Add concentrated HCl dropwise until pH reaches ~4.5.

  • Addition: Add Phenyl Chloroformate (1.0 equiv) dropwise while simultaneously adding NaOH (4M) to maintain pH between 4.0 and 5.0.

    • Control: Use an automated pH stat or careful manual addition.[1]

  • Reaction: Stir at 20°C for 1 hour.

  • Workup:

    • The product (as the HCl salt) is soluble in water.

    • Basify to pH >10 with NaOH.[1] The free base product will precipitate or oil out.[1]

    • Extract with Ethyl Acetate or 2-MeTHF .[1][5][6]

Downstream Application: Urea Synthesis

The phenyl carbamate moiety is an "activated ester" equivalent.[1] It reacts with primary/secondary amines to form unsymmetrical ureas, releasing phenol.[2]

Reaction Scheme: R2-NH2 + Ph-O-CO-N(Pip) -> R2-NH-CO-N(Pip) + Ph-OH

Solvent Recommendation: DMSO or MeCN While the synthesis of the carbamate prefers 2-MeTHF/DCM, the reaction of the carbamate with amines is accelerated in dipolar aprotic solvents.

Protocol:

  • Dissolve Phenyl piperazine-1-carboxylate (1.0 equiv) in DMSO (for speed) or Acetonitrile (for ease of workup).[1]

  • Add the target Amine (1.1 equiv).[1]

  • Add Base (DIEA or Et3N, 2.0 equiv) to scavenge the phenol proton.

  • Heat to 60–80°C.

    • Note: In DMSO, reaction is often complete in <1 hour. In Toluene/DCM, it may require reflux overnight.

Troubleshooting & Quality Control

IssueRoot CauseSolution
High Bis-Carbamate Impurity (>10%) Local high concentration of chloroformate; Reaction temp too high.[1][2]Increase dilution; Reduce temp to -10°C; Switch to Protocol B (Aqueous pH control).
Low Yield Product loss to aqueous layer during workup (as salt).[2]Ensure aqueous layer pH >10 before extraction.[1]
Phenol Contamination Incomplete washing.[1][2]Wash organic layer with 1M NaOH (converts phenol to water-soluble phenoxide).[1]
Precipitation in Reactor Piperazine HCl salt crashing out in non-polar solvent.[1][2]Add a co-solvent (small amount of DMF) or switch to 2-MeTHF/Water biphasic system.[1]

References

  • Selectivity in Piperazine Acylation

    • Title: Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids.[1]

    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

  • Green Solvent Alternatives (2-MeTHF)

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent with Better Performance.[1][3]

    • Source:Penn A Kem / ChemPoint
  • Reactivity of Phenyl Carbamates (Phoc Group)

    • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Deprotection Study.[2]

    • Source:ACS Omega[1]

    • URL:[Link]

  • Aqueous Solubility of Piperazine

    • Title: Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol.[1][2]

    • Source:Journal of Chemical & Engineering Data[2]

    • URL:[Link]

Sources

Application

Incorporation of phenyl piperazine-1-carboxylate in peptide synthesis

Application Note: High-Efficiency Incorporation of Phenyl Piperazine-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS) Abstract The incorporation of piperazine moieties into peptide backbones is a critical strategy i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of Phenyl Piperazine-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The incorporation of piperazine moieties into peptide backbones is a critical strategy in medicinal chemistry for improving pharmacokinetic profiles, particularly oral bioavailability and metabolic stability. This Application Note details the protocol for utilizing phenyl piperazine-1-carboxylate as a robust, activated carbamate reagent to install piperazine motifs via a urea linkage. Unlike traditional methods utilizing unstable isocyanates or toxic phosgene equivalents, this protocol offers a shelf-stable, chemoselective route for solid-phase and solution-phase synthesis.

Introduction & Strategic Rationale

The Piperazine "Privileged Scaffold"

The piperazine ring is a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics (e.g., Imatinib, Sildenafil). When linked to a peptide N-terminus via a urea bond, it restricts conformational flexibility and enhances hydrogen bonding potential, often improving potency against GPCRs and proteases.

Why Phenyl Piperazine-1-carboxylate?

Conventionally, urea linkages are formed by reacting a peptide amine with an isocyanate or by activating with carbonyldiimidazole (CDI). These methods suffer from moisture sensitivity, handling hazards, and side reactions (e.g., hydantoin formation).

Phenyl piperazine-1-carboxylate (Structure: Piperazine-N-CO-O-Ph) acts as a "masked" isocyanate equivalent. The phenoxy group serves as a moderate leaving group (


), which is stable to storage but sufficiently reactive toward primary amines in the presence of a base.

Key Advantages:

  • Safety: Eliminates the need for volatile isocyanates or phosgene gas.

  • Stoichiometry Control: Prevents the formation of symmetrical ureas common with CDI activation.

  • Atom Economy: Direct aminolysis yields the desired urea with phenol as the only byproduct.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway (Aminolysis). The nucleophilic N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the phenyl carbamate. The tetrahedral intermediate collapses, expelling the phenoxide ion, which is subsequently protonated to phenol.

Critical Consideration: If the piperazine reagent is unsubstituted at the N4 position, it can self-polymerize. Therefore, this protocol assumes the use of N4-protected (e.g., N-Boc, N-Fmoc) or N4-substituted (e.g., N-Methyl, N-Phenyl) piperazine-1-carboxylates.

Figure 1: Mechanistic Pathway[1]

ReactionMechanism Reagent Phenyl Piperazine-1-carboxylate (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate + DIPEA (Base) Peptide Resin-Bound Peptide (Nucleophile: R-NH2) Peptide->Intermediate Product Peptide-Piperazine Urea Intermediate->Product Elimination Byproduct Phenol (Byproduct) Intermediate->Byproduct Leaving Group

Caption: Nucleophilic attack of the peptide N-terminus on the activated phenyl carbamate yields the urea product and phenol.

Comparative Analysis of Methods

FeaturePhenyl Carbamate MethodIsocyanate MethodCDI / Phosgene Method
Reagent Stability High (Solid/Stable)Low (Moisture Sensitive)Low (Hydrolysis Risk)
Toxicity Low (Phenol byproduct)High (Respiratory irritant)Very High
Selectivity High (Stepwise addition)ModerateLow (Symmetrical urea risk)
Reaction Rate Moderate (1–4 hours)Fast (< 30 mins)Fast (< 1 hour)
Atom Economy GoodExcellentPoor (Imidazole/HCl waste)

Experimental Protocol (Solid-Phase)

Objective: Capping a resin-bound peptide (Val-Ala-Leu-Resin) with an N-Methyl-Piperazine moiety using Phenyl (4-methylpiperazine)-1-carboxylate.

Materials Required
  • Resin: Rink Amide or Wang resin (0.5 – 0.7 mmol/g loading).

  • Reagent: Phenyl (4-substituted-piperazine)-1-carboxylate (3.0 equivalents relative to resin loading).

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.

  • Monitoring: Kaiser Test Kit (Ninhydrin).

Step-by-Step Workflow
  • Resin Preparation & Swelling:

    • Weigh appropriate resin (e.g., 100 mg).

    • Swell in DMF for 30 minutes at room temperature (RT).

    • Drain solvent.

  • Fmoc Deprotection (if applicable):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash extensively with DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform Kaiser test. Result should be Blue (Positive for free amine).

  • Coupling Reaction (Urea Formation):

    • Dissolve Phenyl piperazine-1-carboxylate (3 eq) in minimal DMF.

    • Add DIPEA (6 eq) to the solution.

    • Add the activated solution immediately to the resin.

    • Incubate: Shake or vortex at Room Temperature for 3 to 12 hours .

      • Optimization: If the N-terminal amine is sterically hindered (e.g., N-methyl amino acid or Proline), heat to 40°C or extended reaction time (overnight) is recommended.

  • Washing & Byproduct Removal:

    • Drain the reaction vessel.

    • Wash with DMF (5x) to remove phenol and excess reagent.

    • Wash with DCM (3x).

  • Validation (The "Stop/Go" Decision):

    • Perform Kaiser Test.

    • Result = Colorless/Yellow: Coupling complete. Proceed to cleavage.

    • Result = Blue: Incomplete coupling. Re-couple using fresh reagents and heat (50°C) for 2 hours.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether.

Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling Step Add Phenyl Carbamate (3eq) + DIPEA (6eq) Wash1->Coupling Test Kaiser Test (Ninhydrin) Coupling->Test Recouple Re-Couple (Heat to 50°C) Test->Recouple Positive (Blue) Cleave Final Cleavage (TFA Cocktail) Test->Cleave Negative (Yellow) Recouple->Coupling

Caption: Decision tree for SPPS incorporation of piperazine carbamates. Note the re-coupling loop for difficult sequences.

Troubleshooting & Optimization

  • Phenol Scavenging: The release of phenol can theoretically interfere if not washed away, though it is generally benign in DMF. Ensure high flow washes (5x) after coupling.

  • Steric Hindrance: If coupling to a secondary amine (e.g., Proline), the reaction rate drops significantly.

    • Solution: Use LiCl (0.4M) in the coupling buffer to disrupt resin aggregation, or switch solvent to NMP at 50°C.

  • Reagent Solubility: Some phenyl carbamates may precipitate in pure DCM. Always dissolve in DMF first.

References

  • Thavonekham, B. (1997). "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." Journal of Organic Chemistry. Link

  • Hutchinson, J.H., et al. (2010). "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore." Journal of Medicinal Chemistry. Link

  • Dixon, S.M., et al. (2023). "Improved Synthesis of Unsymmetrical Ureas via Carbamates." Thieme Connect. Link

  • Bachem. (2024).[1] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Phenyl Piperazine-1-carboxylate Synthesis

Executive Summary This guide addresses the synthesis of phenyl piperazine-1-carboxylate , a critical intermediate often used in the production of FAAH inhibitors (e.g., URB597). The primary technical challenge in this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of phenyl piperazine-1-carboxylate , a critical intermediate often used in the production of FAAH inhibitors (e.g., URB597). The primary technical challenge in this synthesis is the chemoselectivity between the mono-acylated product (desired) and the bis-acylated impurity (


-bis(phenoxycarbonyl)piperazine).

This document provides a troubleshooting framework to maximize yield (>85%) and purity by manipulating stoichiometry, addition kinetics, and pH-dependent solubility profiles.

Module 1: Reaction Design & Stoichiometry

The Core Challenge: Piperazine is a symmetric diamine. Once the first nitrogen reacts with phenyl chloroformate, the second nitrogen remains nucleophilic. In standard 1:1 stoichiometry, localized high concentrations of the electrophile lead to significant formation of the bis-product, reducing yield and complicating purification.

Protocol A: The "Inverse Addition" Method (Recommended)

To favor mono-substitution, the nucleophile (piperazine) must remain in varying excess relative to the electrophile throughout the reaction.

Reagents:

  • Piperazine (anhydrous): 3.0 – 4.0 equivalents

  • Phenyl Chloroformate: 1.0 equivalent

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Temperature: -10°C to 0°C

Step-by-Step Workflow:

  • Dissolution: Dissolve 4.0 eq of piperazine in DCM. Ensure complete solubility (sonicate if necessary).

  • Cooling: Cool the piperazine solution to -10°C.

  • Controlled Addition: Dissolve 1.0 eq of phenyl chloroformate in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 60–90 minutes.

    • Why: This maintains a high [Amine]:[Electrophile] ratio locally, statistically favoring the attack of the unreacted piperazine over the mono-carbamate.

  • Quench: Stir for 30 mins at 0°C, then quench with water.

Visualizing the Selectivity Logic

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways cluster_conditions Optimization Parameters Piperazine Piperazine (Nucleophile) Mono Phenyl piperazine-1-carboxylate (Target Product) Piperazine->Mono Fast (k1) High Amine Conc. PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Mono Bis Bis-carbamate (Major Impurity) PhOCOCl->Bis Excess PhOCOCl Mono->Bis Slower (k2) Avoid by limiting PhOCOCl Param1 Temp: < 0°C Param2 Stoichiometry: 4:1 (Pip:PhOCOCl) Param3 Mode: Inverse Addition

Figure 1: Kinetic pathways in piperazine acylation. Controlling the k1/k2 ratio via "Inverse Addition" is critical for yield.

Module 2: Purification Strategy (The Acid-Base Switch)

Chromatography is often unnecessary if you exploit the basicity difference between the mono-product (secondary amine, pKa ~9) and the bis-product (neutral amide) / phenol (acidic byproduct).

Data Table: Solubility & pKa Profile
CompoundNaturepKa (approx)Org. Soluble (DCM)Aq. Soluble (Acid pH 2)Aq. Soluble (Base pH 12)
Piperazine Diamine9.8 / 5.6ModerateHigh High
Mono-Product Basic Amine~9.0High High Low (Precipitates/Oils)
Bis-Impurity NeutralN/AHigh LowLow
Phenol Weak Acid10.0HighLowHigh (as Phenolate)
Protocol B: The "Self-Validating" Work-up

This extraction sequence separates the product from all three major contaminants (Piperazine, Bis-impurity, Phenol).

  • Initial Wash (Remove Salts/Piperazine):

    • Wash the reaction mixture (DCM) with water (

      
      ).
      
    • Result: Most excess piperazine and Piperazine·HCl salts are removed in the aqueous layer.

  • Acid Extraction (Isolate Product):

    • Extract the organic layer with 1M HCl (

      
      ).
      
    • Mechanism:[1] The Mono-product is protonated (

      
      ) and moves to the aqueous phase. The Bis-impurity (neutral) and Phenol (neutral at pH 1) stay in the DCM.
      
    • Discard the organic layer (contains impurities).

  • Basification & Recovery:

    • Take the acidic aqueous layer (containing Product).

    • Adjust pH to >12 using 4M NaOH .

    • Mechanism:[1] Product is deprotonated to free base. Phenol (if any traces remained) becomes sodium phenolate (water-soluble).

    • Extract with DCM (

      
      ).
      
  • Final Polish:

    • Dry DCM over

      
       and concentrate.
      
    • Yield Check: Product should be a clear oil or low-melting solid.

WorkupLogic Crude Crude Reaction Mix (DCM Phase) Step1 1. Wash with Water Crude->Step1 AqWaste1 Aqueous Waste: Excess Piperazine HCl Salts Step1->AqWaste1 OrgLayer1 Organic Layer: Mono, Bis, Phenol Step1->OrgLayer1 Step2 2. Extract with 1M HCl OrgLayer1->Step2 OrgWaste Organic Waste: Bis-Impurity Phenol (mostly) Step2->OrgWaste AqProduct Aqueous Acid Layer: Mono-Product (H+ salt) Step2->AqProduct Step3 3. Basify (NaOH pH > 12) Extract with DCM AqProduct->Step3 AqWaste2 Aqueous Waste: Phenol (as Phenolate) Traces of Piperazine Step3->AqWaste2 FinalProd Final Organic Layer: PURE MONO-PRODUCT Step3->FinalProd

Figure 2: The "Acid-Base Switch" purification logic.[2] This workflow isolates the basic mono-carbamate from neutral and acidic impurities.

Troubleshooting & FAQ

Q1: My yield is low (<40%), and I see a lot of white precipitate during the reaction. What is it?

  • Diagnosis: The precipitate is likely Piperazine Hydrochloride .

  • Cause: As the reaction proceeds, HCl is generated. Piperazine acts as a base to scavenge it. If you use only 1.0 eq of piperazine, 0.5 eq is consumed just to neutralize the HCl, stopping the reaction at 50% max conversion.

  • Fix: You must use at least 2.0 equivalents of piperazine (or an auxiliary base like

    
    , though excess piperazine is cleaner) to ensure enough free amine is available to react.
    

Q2: I used the Acid/Base workup, but my yield dropped significantly.

  • Diagnosis: Incomplete extraction or pH issues.

  • Fix:

    • Ensure the aqueous layer is strongly basic (pH > 12) before the final extraction. The carbamate nitrogen reduces the basicity of the distal amine slightly; if the pH isn't high enough, it won't fully extract into DCM.

    • Check the "Organic Waste" from Step 2. If the acid extraction was too weak (pH > 4), the product might have stayed in the organic layer.

Q3: Can I use Diphenyl Carbonate instead of Phenyl Chloroformate?

  • Answer: Yes.

  • Pros: No HCl generation (no salt precipitation); milder conditions.

  • Cons: Requires heating (often reflux), which can increase bis-substitution if stoichiometry isn't strictly controlled.

  • Recommendation: Stick to chloroformate at low temp for better kinetic control of selectivity.

Q4: The product oil solidifies into a sticky gum. How do I handle it?

  • Fix: Phenyl piperazine-1-carboxylate is a low-melting solid. Triturate the gum with cold hexanes or diethyl ether. The impurities (phenol) are soluble in ether, while the pure carbamate often crystallizes or forms a cleaner powder upon scratching.

References
  • Tarzia, G. et al. (2003).[3][4] "A Novel Class of Selective and Potent Inhibitors of Fatty Acid Amide Hydrolase."[3] Journal of Medicinal Chemistry, 46(12), 2352–2360.

    • Context: Primary reference for the synthesis of phenyl piperazine-1-carboxyl
  • Mor, M. et al. (2004).[3] "Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 47(21), 4998–5008.

    • Context: Detailed experimental protocols for carbamate intermedi
  • Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of Phenyl Piperazine-1-Carboxylate

Executive Summary & Structural Context[1] Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with Phenyl piperazine-1-carboxylate .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with Phenyl piperazine-1-carboxylate .

Critical Structural Distinction: Before proceeding, verify your target molecule. This guide focuses on the carbamate intermediate (Structure A), often synthesized from piperazine and phenyl chloroformate. If you are working with 1-phenylpiperazine (Structure B, N-phenyl substituted), note that the free base is a liquid at room temperature (MP ~18°C) and requires salt formation for crystallization [1].

  • Structure A (Target of this guide): Phenyl piperazine-1-carboxylate (Carbamate linkage).

  • Common Physical State: The free base is often a low-melting solid or viscous oil; the hydrochloride salt is a stable crystalline solid.

Diagnostic Workflow: Why is it Oiling Out?

Crystallization failures in carbamates usually stem from three vectors: Impurity Profile (Bis-acylation) , Phase Separation (Oiling Out) , or Incorrect Salt Stoichiometry .

Interactive Troubleshooting Logic

The following logic flow illustrates the decision-making process for rescuing a failed crystallization.

TroubleshootingFlow Start Start: Material is Oiling Out or Not Crystallizing CheckHPLC Step 1: Check HPLC Purity Start->CheckHPLC HighBis Bis-substituted Impurity > 5%? CheckHPLC->HighBis IsOil Is it a pure oil? HighBis->IsOil No (High Purity) Yes_Impurity Action: Acid/Base Extraction Remove neutral bis-impurity HighBis->Yes_Impurity Yes SolventIssue Action: Switch Solvent System (Avoid Toluene/Water emulsions) IsOil->SolventIssue Yes SaltPath Action: Convert to HCl Salt (Higher Lattice Energy) IsOil->SaltPath Still Fails

Figure 1: Diagnostic logic for troubleshooting crystallization failures. High impurity levels (specifically the bis-substituted byproduct) are the most common cause of oiling out.

Deep Dive: The "Bis-Carbamate" Trap

The most frequent cause of crystallization failure for this molecule is the presence of Diphenyl piperazine-1,4-dicarboxylate .

The Mechanism of Failure

When synthesizing the mono-carbamate, the secondary amine of the product is still nucleophilic. If the stoichiometry is not strictly controlled, the product reacts with a second equivalent of phenyl chloroformate.

  • Mono-Carbamate (Desired): Has an ionizable NH group. Soluble in dilute aqueous acid.

  • Bis-Carbamate (Impurity): Neutral. Insoluble in aqueous acid. Acts as a "plasticizer," preventing the crystal lattice of the mono-product from forming, leading to oiling out [2].

Quantitative Comparison of Species
FeatureMono-Carbamate (Target)Bis-Carbamate (Impurity)Purification Strategy
Basicity Basic (Secondary Amine)Neutral (Non-basic)Acid/Base Extraction
Solubility (Aq. Acid) SolubleInsolubleFilter off the insoluble solid
Crystallinity Moderate (Free base) to High (Salt)High (often crystallizes first)Fractional Crystallization

Validated Protocols

Protocol A: Purification via Acid/Base Extraction (Removal of Bis-Impurity)

Use this if your crude material is an oil and HPLC shows >5% bis-impurity.

  • Dissolution: Dissolve the crude oily residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 5 mL/g).

    • Chemistry: The target mono-amine goes into the water layer (

      
      ). The neutral bis-impurity stays in the EtOAc.
      
  • Separation: Discard the EtOAc layer (contains bis-impurity and phenol).

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~10 using 4M NaOH or Na₂CO₃ .

  • Extraction: Extract the liberated free base into Dichloromethane (DCM) or EtOAc .

  • Concentration: Dry over MgSO₄ and concentrate. The residue should now be high-purity mono-carbamate.

Protocol B: Crystallization of the Hydrochloride Salt

Use this if the free base remains an oil even after purification. Salts have higher lattice energy and crystallize more readily.

  • Solvent: Dissolve the purified free base (from Protocol A) in a minimum amount of dry Ethanol or Isopropanol (approx. 5 mL/g).

  • Acidification: Add HCl in Dioxane (4M) or HCl in Ethanol dropwise at room temperature.

    • Target: Add 1.05 equivalents of HCl.

  • Induction: The solution may warm slightly (exothermic). Stir for 30 minutes.

    • If no solid forms: Add an anti-solvent slowly (e.g., Diethyl Ether or MTBE ) until slight turbidity persists.

  • Cooling: Cool to 0–4°C for 4 hours.

  • Filtration: Collect the white solid. Wash with cold ether.

Troubleshooting Guides (FAQs)

Q1: The solution turns cloudy/milky but separates into an oil (Oiling Out) instead of crystals.

Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the attraction between solute molecules is stronger than solute-solvent, but the temperature is too high for the crystal lattice to lock. Solution:

  • Reheat the mixture until the oil dissolves back into a clear solution.

  • Seed the solution with a tiny crystal (if available) or scratch the glass wall at the interface.

  • Cool Slower: Rapid cooling traps impurities and forces oiling. Wrap the flask in a towel to cool slowly.

  • Change Solvent: If using Toluene/Heptane, switch to EtOAc/Heptane or IPA/IPAc . Carbamates often crystallize better from esters or alcohols than from aromatics [3].

Q2: I see a solid, but the melting point is too high (>180°C) or too low.

Analysis:

  • Too High (>250°C): You likely precipitated Piperazine Dihydrochloride (starting material salt). This happens if you used excess HCl during salt formation or didn't remove unreacted piperazine.

    • Check: Run NMR.[1][2] If the phenyl signals are missing, it's just piperazine salt.

  • Too Low: You likely have the Phenol byproduct trapped in the lattice. Phenol (MP ~40°C) forms co-crystals with amines.

    • Fix: Ensure the Acid/Base wash (Protocol A) was thorough. Phenol is removed in the initial organic wash.

Q3: How do I prevent Bis-substitution during synthesis?

Root Cause: Adding Phenyl Chloroformate to Piperazine favors the mono-product only if Piperazine is in large excess. Corrective Action:

  • Inverse Addition: Do NOT add Piperazine to the Chloroformate.

  • Excess Reagent: Use 3 to 5 equivalents of Piperazine relative to Phenyl Chloroformate.

  • Slow Addition: Add the Chloroformate dropwise to the Piperazine solution at 0°C. This ensures the concentration of electrophile is always low relative to the amine [4].

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • MUNI Theses. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]

Sources

Troubleshooting

Removing unreacted piperazine from phenyl piperazine-1-carboxylate

Technical Support Center: Piperazine Chemistry Division Ticket #: 409-PUR-01 Topic: Purification of Phenyl Piperazine-1-Carboxylate (Removal of Unreacted Piperazine) Status: Open Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine Chemistry Division Ticket #: 409-PUR-01 Topic: Purification of Phenyl Piperazine-1-Carboxylate (Removal of Unreacted Piperazine) Status: Open Assigned Specialist: Senior Application Scientist

Scientist-to-Scientist: The Core Challenge

You are dealing with a classic "Partition Coefficient (


) Mismatch."

The synthesis of Phenyl piperazine-1-carboxylate typically involves reacting excess piperazine with phenyl chloroformate to prevent the formation of the symmetric byproduct, diphenyl piperazine-1,4-dicarboxylate (the "bis" impurity). While this stoichiometry favors your desired mono-product, it leaves you with a significant amount of unreacted piperazine.

The Good News:

  • Piperazine is a small, highly polar, diamine (

    
    ). It is hygroscopic and freely soluble in water.
    
  • Phenyl piperazine-1-carboxylate is a lipophilic, mono-basic carbamate (

    
    ).
    

The Solution: You do not need complex chromatography. Because the polarity difference is massive (


 log units), a rigorously designed Acid-Base Extraction  or a Selective Salt Formation  will yield 

purity.

Module 1: The "Partition Swing" Protocol (Recommended)

This method exploits the high water solubility of piperazine compared to your lipophilic product. It is the most robust method for scales >1g.

The Workflow

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Excess Piperazine + Bis-impurity) DCM_Soln Dissolve in DCM (or EtOAc) Crude->DCM_Soln Water_Wash Wash with Water (3x) (pH ~7-8) DCM_Soln->Water_Wash Org_Layer_1 Organic Layer (Product + Bis-impurity) Water_Wash->Org_Layer_1 Retain Organic Aq_Layer_1 Aqueous Layer (Contains 95% Piperazine) Water_Wash->Aq_Layer_1 Discard Aqueous Acid_Wash Extract with 1M HCl Org_Layer_1->Acid_Wash Purification Step Org_Layer_2 Organic Layer (Discard: Contains Bis-impurity) Acid_Wash->Org_Layer_2 Neutral Impurities Aq_Layer_2 Acidic Aqueous Layer (Product-H+ Salt) Acid_Wash->Aq_Layer_2 Desired Product Basify Basify to pH 10 (NaOH) Extract into DCM Aq_Layer_2->Basify Final Final Product (Pure Mono-Carbamate) Basify->Final

Figure 1: The "Partition Swing" workup separates components based on basicity and lipophilicity.

Step-by-Step Protocol
  • Initial Dissolution: Dissolve your crude residue in Dichloromethane (DCM) .

    • Why DCM? It solubilizes the phenyl carbamate well but is immiscible with water.

  • The "Piperazine Purge" (Water Wash):

    • Wash the organic phase 3 times with water (Ratio 1:1 v/v).

    • Mechanism:[1] Piperazine free base is freely soluble in water.[2][3] Your product is not. This step removes >90% of the excess piperazine.

    • Tip: Do not use brine yet; brine reduces the solubility of piperazine in the aqueous layer (salting-out effect), forcing it back into the organic layer. Use pure water.

  • The "Bis-Impurity" Cut (Acid Extraction):

    • Extract the organic layer with 1M HCl (2x).

    • Crucial Separation:

      • Aqueous Layer: Contains your Product (protonated as

        
        ) and any trace Piperazine.
        
      • Organic Layer: Contains the Bis-carbamate impurity (neutral, non-basic). Discard this organic layer.

  • Final Recovery:

    • Basify the acidic aqueous layer to pH ~10 using 2M NaOH or saturated

      
      .
      
    • Extract immediately with fresh DCM (3x).

    • Dry over

      
       and concentrate.
      
    • Result: The trace piperazine that survived Step 2 is highly water-soluble and will largely remain in the basic aqueous waste, while your lipophilic product extracts into DCM.

Module 2: The "Salt Crash" (Alternative)

If you cannot perform an aqueous workup (e.g., emulsion issues), exploit the fact that piperazine is a diamine while your product is a monoamine .

Theory: Piperazine forms insoluble dihydrochloride salts in ethanol much faster and more completely than the mono-carbamate forms its salt.

  • Solvent Switch: Dissolve crude oil in a minimal amount of Absolute Ethanol or Isopropanol .

  • Acidification: Add 1.0 - 1.5 equivalents (relative to estimated piperazine) of HCl in Dioxane or Ethanol.

  • Filtration:

    • Piperazine Dihydrochloride is extremely insoluble in alcohols and will precipitate as a white solid.

    • Filter off the solid.[4][5]

  • Filtrate Recovery: The filtrate contains your product (likely as the hydrochloride salt). Evaporate solvent.[5]

    • Note: If you need the free base, partition the residue between DCM and saturated

      
      .
      

Troubleshooting & FAQs

Q1: I followed the extraction, but I still see a piperazine peak in my NMR.

  • Root Cause: You likely used brine during the first wash or the pH was too high during the final extraction.

  • Fix: Dissolve the product in EtOAc (less polar than DCM) and wash with water again. Piperazine hates EtOAc.

  • Check: Ensure your "Phenyl" group is actually a phenyl ester. If you made a Benzyl carbamate (Cbz), the solubility is similar, but if you made a Phenyl carbamate (Ph-O-CO-N...), the phenyl ester is prone to hydrolysis in strong base. Use

    
     instead of NaOH  to basify if you suspect ester hydrolysis.
    

Q2: My product is not extracting into the organic layer after basification.

  • Root Cause: The "Phenyl" carbamate moiety adds lipophilicity, but if the pH isn't high enough (

    
    ), the secondary amine remains protonated.
    
  • Fix: Check the aqueous pH. It must be above the pKa of the secondary amine (approx 8.5-9.0). Aim for pH 10-11.

Q3: Can I use chromatography?

  • Recommendation: Yes, but it is often unnecessary.

  • Conditions: If you must, use a DCM:MeOH:NH4OH (90:9:1) system.

    • Piperazine is very polar and will streak/stick to the baseline or elute very late.

    • Product will elute much earlier (

      
      ).
      

Data Summary: Physicochemical Properties

PropertyPiperazinePhenyl piperazine-1-carboxylateImplication for Purification
Structure Diamine (Basic)Mono-amine (Basic) + CarbamateProduct is less basic; Bis-impurity is neutral.
Water Solubility Freely SolubleLow / InsolublePrimary separation vector.
LogP (Oct/Water) -1.17 (Hydrophilic)~1.5 - 2.0 (Lipophilic)Product partitions to Organic; Piperazine to Aqueous.
pKa (Conjugate Acid) 5.35 & 9.73~8.7 (Secondary Amine)Both protonate in acid; both free bases at pH 10.

References

  • Solubility & Physical Properties of Piperazine

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine.[2]

    • URL:[Link]

  • Synthesis & Purification of Phenylpiperazine Derivatives

    • Source: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).
    • URL:[Link]

  • pKa and Partition Data: Source: BenchChem Technical Data - 1-Phenylpiperazine Solubility and Stability.

Sources

Optimization

Technical Support Center: Phenyl Piperazine-1-Carboxylate Manufacturing

Topic: Scale-Up Challenges & Process Optimization Executive Summary Welcome to the Technical Support Center. This guide addresses the scale-up challenges for Phenyl piperazine-1-carboxylate (Structure: Ph-O-CO-Piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Executive Summary

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for Phenyl piperazine-1-carboxylate (Structure: Ph-O-CO-Piperazine).

Critical Distinction: This guide focuses on the phenyl ester of piperazine-1-carboxylic acid, often used as an activated carbamate for urea synthesis. If your target is 1-phenylpiperazine (N-phenyl group), please refer to our tickets on Buchwald-Hartwig amination.

The primary challenges in scaling this chemistry are chemoselectivity (avoiding bis-acylation), exotherm management (phenyl chloroformate reactivity), and purification without chromatography.

Module 1: Reaction Selectivity (The "Bis" Impurity)

Q: I am observing 15-20% of the bis-acylated impurity (diphenyl piperazine-1,4-dicarboxylate). How can I favor the mono-product at 1kg scale?

A: The formation of the bis-impurity is the most common failure mode in piperazine functionalization due to the identical nucleophilicity of the two nitrogen atoms. At scale, you cannot rely on rapid mixing alone. You must employ kinetic control or protective stoichiometry .

Recommended Protocol: The "pH-Controlled Protonation" Method Instead of using a large excess of piperazine (which creates waste), use pH to "mask" one amine.

  • Mechanism: At pH ~4.5, piperazine exists largely as the mono-cation (Piperazine-H

    
    ). The free amine reacts with the chloroformate, while the protonated amine is unreactive.
    
  • Protocol:

    • Dissolve piperazine (1.0 eq) in water/dioxane or water/DCM.

    • Adjust pH to 4.5 using HCl.

    • Add Phenyl Chloroformate (0.95 eq) dropwise while maintaining pH 4.5-5.0 using a pH-stat titrator (adding NaOH).

    • Result: The second amine remains protonated and protected from acylation.

Alternative: The "Statistical Excess" Method (If pH control is unavailable)

  • Use 3.0 - 4.0 equivalents of piperazine.

  • Add Phenyl Chloroformate (1.0 eq) highly diluted in DCM/Toluene.

  • Why: High dilution and excess amine ensure the probability of the chloroformate encountering a free piperazine molecule is higher than encountering a mono-carbamate product.

Diagram: Selectivity Pathways

ReactionSelectivity Pip Piperazine (Nucleophile) Mono Phenyl piperazine-1-carboxylate (Target Product) Pip->Mono k1 (Fast) + PhOCOCl PhOCOCl Phenyl Chloroformate (Electrophile) Bis Bis-Carbamate (Impurity) Mono->Bis k2 (Compelling Side Rxn) + PhOCOCl pH pH 4.5 Control (Protonates Mono-Product) pH->Mono Protects N4

Figure 1: Reaction pathway showing the competition between mono- and bis-acylation. pH control effectively blocks the k2 pathway.

Module 2: Process Safety & Exotherm Management

Q: The reactor temperature spiked by 15°C during phenyl chloroformate addition. Is this dangerous?

A: Yes. The reaction of amines with chloroformates is highly exothermic (


). At scale, a 15°C spike indicates mass transfer limitations  or insufficient cooling capacity .

Risks:

  • Runaway Reaction: Phenyl chloroformate can decompose if the temperature exceeds 50°C in the presence of impurities.

  • Selectivity Loss: Higher temperatures increase the rate of bis-acylation (

    
    ) relative to mono-acylation (
    
    
    
    ).
  • HCl Generation: If you are not using a biphasic system with a base scavenger, HCl gas evolution can pressurize the vessel.

Troubleshooting Guide:

ParameterSpecificationReason
Addition Rate 0.5 - 1.0 kg/hour (for 100L reactor)Must match cooling capacity (Qr < Qc).
Temperature Maintain < 10°CSuppresses side reactions and decomposition.
Solvent DCM or Toluene (Anhydrous)Avoids hydrolysis of chloroformate to phenol + CO2.
Quench 10% NaOH or NH4ClNeutralizes residual chloroformate immediately.

Module 3: Purification (Chromatography-Free Workup)

Q: We cannot use silica columns for 5kg batches. How do we isolate the product?

A: Phenyl piperazine-1-carboxylate is an amine.[1][2] You can exploit its basicity for purification via Acid/Base Extraction or Salt Formation .

Method A: Acid/Base Extraction (Liquid-Liquid)

  • Reaction Mixture: Contains Mono-product, Bis-impurity (neutral), and excess Piperazine.

  • Wash 1 (Basic): Wash organic layer with dilute NaOH.

    • Removes: Phenol (byproduct of chloroformate hydrolysis) and Phenyl Chloroformate.

  • Extraction (Acidic): Extract organic layer with 1M HCl.

    • Phase Split:

      • Organic Layer: Contains Bis-impurity (non-basic). Discard.

      • Aqueous Layer: Contains Mono-product (protonated) and Piperazine.

  • Basification: Adjust aqueous layer to pH 10 with NaOH and extract back into DCM/EtOAc.

  • Wash 2 (Water): Wash the final organic layer with brine to remove residual unsubstituted piperazine (highly water-soluble).

Method B: Salt Precipitation (Preferred for Solids) If the free base is an oil, form the Hydrochloride or Tosylate salt .

  • Add 1.0 eq of HCl in Dioxane to the crude mixture.

  • The salt of the mono-carbamate often crystallizes, while the bis-impurity remains in solution (or vice versa, depending on solvent).

Diagram: Purification Workflow

PurificationProcess Crude Crude Mixture (Mono, Bis, Piperazine, Phenol) BaseWash 1. Wash with NaOH (aq) Crude->BaseWash AcidExt 2. Extract with 1M HCl BaseWash->AcidExt OrgLayer1 Organic Layer (Contains Bis-Impurity) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Mono-H+ & Pip-H+) AcidExt->AqLayer1 Keep Basify 3. Adjust to pH 10 Extract with DCM AqLayer1->Basify FinalOrg Final Organic Layer (Mono-Product) Basify->FinalOrg Product AqWaste Aqueous Waste (Piperazine) Basify->AqWaste Impurity

Figure 2: Downstream processing map for isolating pure mono-carbamate without chromatography.

Module 4: Stability & Storage

Q: The product turned slightly pink after 2 weeks of storage. Is it degrading?

A: Yes. Phenyl carbamates are active esters . They are designed to react with nucleophiles.

  • Hydrolysis: Moisture will hydrolyze the ester bond, releasing Phenol (which oxidizes to pink/brown quinones) and Piperazine.

  • Self-Reaction: If stored as a free base, the secondary amine of one molecule can attack the carbamate of another (polymerization), though this is slow due to steric hindrance.

Storage Recommendations:

  • Form: Store as the HCl salt if possible (significantly more stable).

  • Conditions: Store at -20°C under Argon/Nitrogen.

  • Desiccant: Essential. Moisture is the primary degradation catalyst.

References

  • Synthesis of Monosubstituted Piperazines

    • Citation: Jacobsen, J. et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[3][4]

    • Relevance: Establishes the pH-controlled protonation strategy for selective mono-functionaliz
    • Source:

  • Phenyl Chloroformate Safety & Reactivity

    • Citation: NOAA Chemical Datasheet. "Phenyl Chloroformate."[5] CAMEO Chemicals.

    • Relevance: Critical safety data regarding w
    • Source:

  • Carbamate Purification Strategies

    • Citation: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
    • Relevance: Standard protocols for amine protection and carbam
    • Source:

  • Scale-Up of Piperazine Derivatives

    • Citation: "Process for the preparation of piperazine derivatives."[3][4][6][7][8][9][10] US Patent 6,603,003.

    • Relevance: Industrial methods for handling piperazine mixtures and salt precipitations.[6]

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Profiling of Reactive vs. Stable Carbamates: Phenyl Piperazine-1-Carboxylate

Topic: FTIR spectral analysis of phenyl piperazine-1-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application Context In t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR spectral analysis of phenyl piperazine-1-carboxylate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In the landscape of medicinal chemistry, Phenyl piperazine-1-carboxylate (PPC) occupies a distinct niche as an activated carbamate intermediate . Unlike its alkyl analogues (e.g., tert-butyl or benzyl carbamates) which function primarily as stable protecting groups, the phenyl carbamate moiety is frequently utilized as a "privileged scaffold" for generating ureas or catalyzing acylation reactions, particularly in the synthesis of FAAH and MAGL inhibitors [1, 2].

This guide compares the FTIR spectral performance of PPC against its most common stable alternative, Benzyl piperazine-1-carboxylate (Cbz-PP) . By analyzing the vibrational shifts—specifically within the carbonyl and ether regions—researchers can empirically validate the electronic activation that dictates the "performance" (reactivity) of the molecule.

The Core Comparison
FeaturePhenyl Piperazine-1-Carboxylate (PPC)Benzyl Piperazine-1-Carboxylate (Cbz-PP)
Role Activated Intermediate / Reactive ScaffoldStable Protecting Group
Reactivity High (Phenoxide leaving group)Low (Alkoxide leaving group)
Key Spectral Marker ν(C=O): ~1735–1750 cm⁻¹ (Blue-shifted)ν(C=O): ~1690–1710 cm⁻¹ (Red-shifted)
Electronic Effect Resonance competition + Inductive withdrawalResonance stabilization

Mechanistic Grounding: Why the Spectrum Matters

To interpret the FTIR spectrum of PPC, one must understand the electronic "tug-of-war" occurring at the carbonyl center. This is not merely peak-picking; it is a readout of the molecule's potential energy.

The Reactivity-Wavenumber Correlation

In carbamates (


), the lone pair on the nitrogen donates electron density into the carbonyl (

-donation), lowering the bond order and the stretching frequency (wavenumber).
  • In Cbz-PP (Alternative): The benzyl oxygen is an alkyl oxygen. It donates electron density into the carbonyl, stabilizing the bond. Result: Lower wavenumber (~1700 cm⁻¹).

  • In PPC (Product): The phenyl oxygen is attached to an aromatic ring. The oxygen's lone pair is partially delocalized into the phenyl ring (resonance), making it less available to donate to the carbonyl. Furthermore, the phenyl ring exerts an inductive electron-withdrawing effect (-I).

    • Consequence: The carbonyl double bond character is retained more strongly.

    • Observation: The C=O stretch shifts to a higher wavenumber (blue shift).

    • Performance Implication: The carbon center is more electrophilic, correlating directly with higher reactivity toward nucleophiles [3].

Resonance_Effect PPC Phenyl Piperazine-1-Carboxylate (Activated) Mech_PPC Phenoxy Group (-O-Ph) • Inductive Withdrawal (-I) • Resonance with Phenyl Ring PPC->Mech_PPC Structure Cbz Benzyl Piperazine-1-Carboxylate (Stable) Mech_Cbz Benzyloxy Group (-O-Bn) • Inductive Donation (+I) • No Resonance Competition Cbz->Mech_Cbz Structure CO_PPC C=O Bond Order: HIGH Freq: ~1740 cm⁻¹ Electrophilic Carbon Mech_PPC->CO_PPC Decreased N-to-C Donation CO_Cbz C=O Bond Order: LOW Freq: ~1700 cm⁻¹ Stable Carbon Mech_Cbz->CO_Cbz Effective N-to-C Donation

Figure 1: Mechanistic origin of spectral shifts. The electron-withdrawing nature of the phenoxy group in PPC preserves the double-bond character of the carbonyl, resulting in a higher frequency stretch compared to the stable Cbz analogue.

Experimental Protocol: FTIR-ATR Analysis

To ensure reproducible data that validates the identity and purity of PPC, follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two). Resolution: 4 cm⁻¹ Scans: 32 (Background), 32 (Sample)

Step-by-Step Workflow
  • Background Acquisition: Clean the ATR crystal with isopropanol. Ensure the baseline is flat between 4000–400 cm⁻¹.

  • Sample Loading:

    • Solid PPC (Hydrochloride salt): Place ~5 mg of powder. Apply high pressure (clamp) to ensure intimate contact.

    • Free Base (Oil/Semi-solid): Place a drop directly on the crystal.

  • Acquisition: Record the spectrum.

  • Validation Check (The "Self-Check"):

    • Check 1: Is the C=O peak above 1720 cm⁻¹? (If <1710, suspect hydrolysis to amine or carbonate formation).

    • Check 2: Is the N-H stretch present? (If missing, the piperazine N4 may be substituted or salt formation is obscuring it).

  • Post-Processing: Apply ATR correction if comparing to transmission library data.

Detailed Spectral Comparison Guide

Region A: The Carbonyl "Fingerprint" (1800 – 1650 cm⁻¹)

This is the primary region for distinguishing the activated PPC from stable carbamates.

CompoundFrequency (cm⁻¹)Peak ShapeInterpretation
PPC (Product) 1735 – 1755 Sharp, StrongActivated Carbamate. The high frequency confirms the "ester-like" character of the carbonyl due to the phenoxy leaving group.
Cbz-PP (Alternative) 1690 – 1710 Broad, StrongStable Carbamate. Lower frequency indicates significant resonance stabilization (amide-like character).
Urea Byproduct 1630 – 1660BroadIf the PPC has degraded/reacted with moisture, a urea peak appears here.
Region B: The C-O-C "Linker" Region (1300 – 1000 cm⁻¹)

The connection between the carbonyl and the aromatic ring provides a secondary confirmation of the phenyl vs. benzyl moiety.

  • PPC (Phenoxy Stretch): Look for a strong, distinctive band around 1190–1210 cm⁻¹ . This corresponds to the asymmetric C-O-C stretch involving the aromatic carbon (

    
    ). This band is often coupled with ring vibrations.[1]
    
  • Cbz-PP (Benzyloxy Stretch): Typically shows a C-O stretch around 1250 cm⁻¹ (similar to aliphatic esters) and a distinct

    
     stretch.
    
Region C: The Piperazine Core (3500 – 2800 cm⁻¹)

Both molecules share the piperazine skeleton, but the N-H environment differs.

  • N-H Stretch (3300–3450 cm⁻¹):

    • If PPC is the free base, a sharp weak band at ~3300 cm⁻¹ (secondary amine N-H) is visible.

    • If PPC is the HCl salt, this region becomes a broad "ammonium" envelope (3000–2500 cm⁻¹), often obscuring the C-H stretches.

  • C-H Stretch (3100–2800 cm⁻¹):

    • Aromatic C-H (>3000 cm⁻¹): Present in both, but PPC has a monosubstituted phenyl pattern.

    • Aliphatic C-H (<3000 cm⁻¹): Piperazine methylene groups (

      
      ).
      

Decision Matrix: When to Use PPC vs. Alternatives

The spectral data directly informs the application choice.

Decision_Matrix Start Drug Design Requirement Q1 Is the carbamate the FINAL target? Start->Q1 Branch_Stable Yes: Need Stability (Prodrug/Protecting Group) Q1->Branch_Stable Stability Branch_Reactive No: Need Intermediate (Urea/Amide Synthesis) Q1->Branch_Reactive Reactivity Use_Cbz Use Benzyl Analogue (Cbz) FTIR: 1700 cm⁻¹ Branch_Stable->Use_Cbz Use_PPC Use Phenyl Analogue (PPC) FTIR: 1740 cm⁻¹ Branch_Reactive->Use_PPC Validation Validation: Monitor C=O shift to confirm activation Use_PPC->Validation

Figure 2: Decision workflow for selecting PPC based on reactivity requirements, validated by the C=O spectral shift.

Summary of Comparative Performance
  • Select PPC if: You require a "leaving group" carbamate to synthesize urea derivatives (e.g., for FAAH inhibitors) or if you need a carbamate that can be cleaved under mild nucleophilic conditions without hydrogenolysis.

  • Select Cbz-PP if: You need to protect the amine during harsh synthetic steps (acid/base) and remove it later via catalytic hydrogenation.

References

  • Aaltonen, N., et al. (2013). Piperazine and piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[2][3] Bioorganic & Medicinal Chemistry, 21(17), 5142-5153. Link

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Biochemistry, 48(12), 2526-2536. Link

  • Larsen, C., et al. (2001). Kinetics and mechanism of the hydrolysis of phenyl carbamates. International Journal of Pharmaceutics, 223(1-2), 73-85.
  • Sigma-Aldrich. (n.d.). Phenyl piperazine-1-carboxylate hydrochloride Product Sheet. Link (Verified CAS: 681261-42-7).

Sources

Comparative

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Phenyl Piperazine-1-Carboxylate

Topic: Mass Spectrometry Fragmentation Patterns of Phenyl Piperazine-1-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary & Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Phenyl Piperazine-1-Carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Structural Context[2]

In the realm of medicinal chemistry and impurity profiling, Phenyl piperazine-1-carboxylate (PPC) represents a distinct class of reactive carbamate intermediates, often serving as "activated" carbamates for urea synthesis or as prodrug scaffolds. Unlike its alkyl-protected counterparts—such as Benzyl piperazine-1-carboxylate (Cbz-PP) or tert-Butyl piperazine-1-carboxylate (Boc-PP) —PPC exhibits a unique fragmentation behavior driven by the lability of the phenoxy leaving group.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of PPC against Cbz-PP. By synthesizing mechanistic insights with experimental data, we establish a self-validating protocol for the identification of these structural analogs in complex matrices.

The Core Structural Distinction[3]
  • PPC (Analyte): Contains a phenyl ester linkage.[2] The phenoxy group is a good leaving group (

    
     of conjugate acid 
    
    
    
    10), making the carbamate bond susceptible to nucleophilic attack and specific MS fragmentation pathways involving neutral loss of phenol.
  • Cbz-PP (Comparator): Contains a benzyl ester linkage. The benzyloxy group is a poor leaving group (

    
    
    
    
    
    15) but forms a highly stable benzyl cation (tropylium ion) upon fragmentation.

Experimental Protocol: Self-Validating MS Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), the following protocol utilizes a Step-Ramp Collision Energy (CE) method. This approach captures both labile precursor ions and high-energy structural fragments in a single injection, validating the molecule's identity through energy-resolved breakdown curves.

Materials & Methods[1][5][6][7][8]
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ESI).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Infusion: Direct infusion at 10 µL/min for standard characterization; LC-MS for complex mixtures.

Step-by-Step Optimization
  • Precursor Isolation: Tune quadrupole Q1 to isolate

    
     at m/z 207.11  (PPC) and m/z 221.13  (Cbz-PP).
    
  • Source Optimization: Set Source Temperature (TEM) to 350°C. Note: Avoid excessive heat (>450°C) for PPC to prevent in-source thermal degradation of the labile phenyl carbamate.

  • Collision Energy Ramping:

    • Low CE (10-15 eV): Preserves the molecular ion; promotes minor neutral losses.

    • Mid CE (20-35 eV): Generates diagnostic carbamate cleavage ions.

    • High CE (>40 eV): Fragments the piperazine ring for "fingerprint" verification.

Mechanistic Fragmentation Analysis

A. Phenyl Piperazine-1-Carboxylate (PPC)

Precursor:


 = m/z 207.11[3]

The fragmentation of PPC is dominated by the Neutral Loss of Phenol . Unlike alkyl carbamates, the phenyl group does not readily form a stable cation in ESI. Instead, protonation likely occurs at the carbonyl oxygen or the terminal secondary amine, triggering a rearrangement that expels neutral phenol.

Key Pathways:

  • Primary Diagnostic Pathway (Phenol Loss):

    • Mechanism: Proton transfer facilitates the cleavage of the C-O bond.

    • Transition:

      
      
      
    • Product: m/z 113.07 (Piperazine-1-carbonyl cation / Isocyanate species).

    • Significance: This is the base peak at mid-collision energies and confirms the presence of the phenyl carbamate moiety.

  • Secondary Pathway (Piperazine Ring Cleavage):

    • Mechanism: Further fragmentation of the m/z 113 ion or direct ring opening.

    • Product: m/z 70.06 and m/z 56.05 .

    • Significance: Characteristic of the piperazine scaffold (C-N bond cleavage).

B. Comparator: Benzyl Piperazine-1-Carboxylate (Cbz-PP)

Precursor:


 = m/z 221.13

Key Pathways:

  • Dominant Pathway (Tropylium Formation):

    • Mechanism: Inductive cleavage of the benzyl-oxygen bond.

    • Product: m/z 91.05 (Tropylium ion,

      
      ).
      
    • Significance: This is the hallmark of Cbz-protected amines. It is often the base peak and dominates the spectrum, sometimes suppressing other fragments.

  • Secondary Pathway (Neutral Loss of Benzyl Alcohol/CO2):

    • Product: m/z 87.09 (Piperazine ring + H).

Comparative Data Analysis

The following table contrasts the diagnostic utility of the two compounds. Note the distinct "Signature Events" that allow for unambiguous differentiation.

FeaturePhenyl Piperazine-1-Carboxylate (PPC)Benzyl Piperazine-1-Carboxylate (Cbz-PP)
Precursor (

)
m/z 207.11m/z 221.13
Base Peak (Mid CE) m/z 113 (Loss of PhOH)m/z 91 (Tropylium Ion)
Leaving Group Mechanism Neutral Loss (Phenol, 94 Da)Cation Formation (Benzyl+, 91 Da)
Diagnostic Ion 2 m/z 85 (Loss of CO from m/z 113)m/z 177 (Loss of

)
Piperazine Markers m/z 70, 56m/z 70, 56
Stability Labile (Reactive Carbamate)Stable (Protecting Group)

Visualizing the Pathways

The following diagrams illustrate the divergent fragmentation mechanisms. The first diagram details the specific breakdown of PPC, while the second compares the decision logic for identifying these compounds in a mixture.

Diagram 1: Fragmentation Mechanism of PPC

PPC_Fragmentation M_H [M+H]+ Precursor m/z 207.11 (Protonated PPC) Ion_113 Base Peak m/z 113.07 [Piperazine-CO]+ M_H->Ion_113 Primary Pathway (1,2-Elimination) Phenol Neutral Loss: Phenol (94 Da) M_H->Phenol Ion_85 Fragment m/z 85.07 [Piperazine]+ Ion_113->Ion_85 Loss of Carbonyl CO Neutral Loss: CO (28 Da) Ion_113->CO Ion_70 Ring Fragment m/z 70.06 C4H8N+ Ion_85->Ion_70 Ring Cleavage Ion_56 Ring Fragment m/z 56.05 C3H6N+ Ion_85->Ion_56 Ring Cleavage

Caption: ESI-MS/MS fragmentation pathway of Phenyl piperazine-1-carboxylate showing the dominant neutral loss of phenol.

Diagram 2: Comparative Identification Workflow

Comparison_Workflow Sample Unknown Carbamate Sample Analysis Check_91 Check m/z 91 (Tropylium)? Sample->Check_91 Check_Loss Check Neutral Loss? Check_91->Check_Loss Absent / Low Is_Cbz Identity: Cbz-Piperazine (Benzyl Carbamate) Check_91->Is_Cbz High Intensity (Base Peak) Check_Loss->Is_Cbz Loss of 108 Da (BnOH) Is_PPC Identity: Phenyl Piperazine-1-Carboxylate (Phenyl Carbamate) Check_Loss->Is_PPC Loss of 94 Da (Phenol)

Caption: Decision logic for differentiating Phenyl vs. Benzyl carbamates based on MS/MS spectral features.

References

  • PubChem. (n.d.). Phenyl piperazine-1-carboxylate hydrochloride.[3] National Library of Medicine. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. (n.d.). Carbamic acid, phenyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Validation

A Comparative Analysis for Drug Discovery: Phenyl vs. Benzyl Piperazine-1-Carboxylate

A Senior Application Scientist's Guide to Navigating Core Moieties in CNS-Targeted Drug Development For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Core Moieties in CNS-Targeted Drug Development

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) drug discovery, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological profile of a lead candidate. Among the privileged structures in this domain, the piperazine moiety stands out for its versatility and presence in numerous approved drugs.[1][2][3][4] This guide provides an in-depth, objective comparison of two closely related and widely utilized piperazine intermediates: phenyl piperazine-1-carboxylate and benzyl piperazine-1-carboxylate. By examining their synthesis, chemical properties, and, most importantly, their differential impact on biological activity, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic and medicinal chemistry programs.

At a Glance: Structural and Physicochemical Distinctions

The primary distinction between phenyl piperazine-1-carboxylate and benzyl piperazine-1-carboxylate lies in the nature of the carbamate group attached to the piperazine nitrogen. In the former, a phenyl group is directly attached to the carboxylate oxygen, forming a phenylcarbamate. In the latter, a benzyl group (a phenyl ring attached to a methylene group) is linked to the carboxylate oxygen, creating a benzylcarbamate, commonly known as a carboxybenzyl (Cbz or Z) protecting group. This seemingly subtle difference has significant implications for the molecule's three-dimensional structure, electronics, and metabolic stability.

PropertyPhenyl Piperazine-1-CarboxylateBenzyl Piperazine-1-CarboxylateRationale and Implications
Molecular Weight 206.24 g/mol 220.27 g/mol [5]The additional methylene group in the benzyl analogue results in a slightly higher molecular weight.
Structure Phenyl group directly attached to the carbamate oxygen.Phenyl group separated from the carbamate oxygen by a methylene bridge.This structural difference impacts the steric hindrance around the piperazine ring and the electronic properties of the carbamate.
Flexibility The phenyl group has restricted rotation due to its direct attachment.The benzyl group possesses greater conformational flexibility due to the methylene linker.This can influence how a derivative molecule fits into a receptor's binding pocket.
Electronic Effect The phenyl group is electron-withdrawing, which can decrease the basicity of the piperazine nitrogens.The benzyl group is less electron-withdrawing than the phenyl group.This can affect the pKa of the piperazine moiety and its interactions with biological targets.
Metabolic Stability The phenyl ring is susceptible to aromatic hydroxylation by cytochrome P450 enzymes.The benzyl group can be cleaved through hydrogenolysis and is also susceptible to aromatic and benzylic hydroxylation. The Cbz group is a well-known protecting group, and its cleavage is a common synthetic step.[6]This difference in metabolic pathways can significantly impact the pharmacokinetic profile of drug candidates.

Synthesis and Reactivity: A Comparative Workflow

The synthesis of both phenyl and benzyl piperazine-1-carboxylate typically involves the reaction of piperazine with the corresponding chloroformate derivative (phenyl chloroformate or benzyl chloroformate).

General Synthetic Scheme

Synthetic_Scheme cluster_phenyl Phenyl Carboxylate Synthesis cluster_benzyl Benzyl Carboxylate Synthesis Piperazine Piperazine Phenyl_Carboxylate Phenyl Piperazine-1-Carboxylate Piperazine->Phenyl_Carboxylate + Phenyl Chloroformate Benzyl_Carboxylate Benzyl Piperazine-1-Carboxylate Piperazine->Benzyl_Carboxylate + Benzyl Chloroformate Phenyl_Chloroformate Phenyl Chloroformate Phenyl_Chloroformate->Phenyl_Carboxylate Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Benzyl_Carboxylate Base Base (e.g., Triethylamine, Na2CO3) Base->Phenyl_Carboxylate Base->Benzyl_Carboxylate

Caption: General synthetic routes to phenyl and benzyl piperazine-1-carboxylate.

Experimental Protocol: Synthesis of Benzyl Piperazine-1-Carboxylate

This protocol is adapted from established literature procedures for the synthesis of N-Cbz protected piperazines.[7][8]

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve piperazine (1.0 eq) in dichloromethane (DCM). It is crucial to use an excess of piperazine or a base to neutralize the HCl byproduct.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of benzyl chloroformate (1.0 eq) in DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure benzyl piperazine-1-carboxylate.

Note on Causality: The use of a base (triethylamine) is essential to scavenge the hydrochloric acid generated during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic. Cooling the reaction mixture helps to control the exothermicity of the acylation reaction.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The choice between a phenyl or benzyl carbamate on the piperazine core can significantly influence the resulting derivative's interaction with biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are common targets for piperazine-containing drugs.[9][10][11]

Phenylpiperazine Derivatives

Derivatives containing the N-phenylpiperazine moiety are prevalent in CNS drug discovery and are known to exhibit high affinity for a range of receptors, including serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic (α1) receptors.[9][10][11][12] The phenyl group often participates in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket.

  • Example: Many atypical antipsychotics and antidepressants feature a substituted phenylpiperazine core. The nature and position of substituents on the phenyl ring are critical for modulating receptor affinity and selectivity.[11]

Benzylpiperazine Derivatives

The benzylpiperazine scaffold is also a key component of numerous biologically active compounds. The additional methylene group in the benzyl moiety provides greater conformational flexibility, which can be advantageous for optimizing interactions with the binding site. Furthermore, the benzyl group itself can engage in hydrophobic and aromatic interactions.

  • Example: Benzylpiperazine (BZP) itself is a known CNS stimulant with effects similar to amphetamine.[13][14] In more complex molecules, the N-benzylpiperazine unit can confer high affinity for targets such as sigma receptors.[15][16][17]

Comparative Insights

While direct comparative studies of phenyl piperazine-1-carboxylate versus benzyl piperazine-1-carboxylate as final drug entities are scarce, we can infer the influence of these moieties from the vast literature on their more complex derivatives.

  • Steric and Conformational Effects: The greater flexibility of the benzyl group may allow for a more optimal orientation of the molecule within a binding site, potentially leading to higher affinity. Conversely, the more rigid phenyl group might be preferred for achieving higher selectivity if a specific, constrained conformation is required for binding to the target of interest.

  • Electronic Effects: The electron-withdrawing nature of the phenylcarbamate can reduce the basicity of the piperazine nitrogens compared to the benzylcarbamate. This can impact the strength of ionic interactions with acidic residues in the receptor binding pocket.

Pharmacokinetic Considerations: A Tale of Two Moieties

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. The choice between a phenyl and benzyl carbamate can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolism
  • Phenyl Piperazine-1-Carboxylate Derivatives: The phenyl ring is a primary site for metabolism, typically undergoing hydroxylation by cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).[18] The position of this hydroxylation can be influenced by other substituents on the ring.

  • Benzyl Piperazine-1-Carboxylate Derivatives: The benzyl group offers two main metabolic pathways: aromatic hydroxylation on the phenyl ring and benzylic hydroxylation at the methylene bridge. Additionally, the entire benzyl group can be cleaved via hydrogenolysis. The metabolism of benzylpiperazine (BZP) involves both aromatic and benzylic hydroxylation.[19]

A Comparative Overview of Pharmacokinetic Parameters

The following table provides a generalized comparison based on known metabolic pathways and physicochemical properties. Specific values will vary greatly depending on the overall structure of the final drug molecule.

ParameterPhenyl Piperazine-1-Carboxylate DerivativesBenzyl Piperazine-1-Carboxylate DerivativesRationale
Metabolic Pathways Aromatic hydroxylationAromatic hydroxylation, benzylic hydroxylation, N-debenzylationThe benzyl group introduces an additional site for oxidative metabolism and a cleavage pathway.
Potential for Drug-Drug Interactions High, particularly if metabolism is dominated by a single CYP isoform like CYP2D6.[18]High, with potential involvement of multiple CYP isoforms.[20]Both moieties are metabolized by common drug-metabolizing enzymes.
Half-life (t1/2) Highly variable.Highly variable. The elimination half-life of BZP is approximately 5.5 hours.[19]Dependent on the rate of metabolism and clearance of the entire molecule.
Oral Bioavailability Variable. Phenylpiperazine derivatives can be substrates for efflux transporters like P-glycoprotein.[21][22]Variable. BZP itself has demonstrated oral bioavailability in humans.[19]Both classes of compounds will be influenced by first-pass metabolism and transporter interactions.

Conclusion and Strategic Recommendations

The choice between phenyl piperazine-1-carboxylate and benzyl piperazine-1-carboxylate as a starting material or core scaffold in a drug discovery program is a nuanced decision that should be guided by the specific goals of the project.

  • Phenyl piperazine-1-carboxylate may be preferred when a more rigid conformation is desired to achieve high selectivity for a specific receptor subtype. The extensive literature on the SAR of phenylpiperazine derivatives provides a solid foundation for rational drug design.[10][11]

  • Benzyl piperazine-1-carboxylate offers greater conformational flexibility, which can be exploited to optimize binding affinity. The benzyl group also serves as a versatile protecting group (Cbz) that can be readily removed to allow for further derivatization at the piperazine nitrogen.[6]

Ultimately, the optimal choice will likely be determined through the synthesis and evaluation of analogous compounds from both series. A thorough understanding of the subtle yet significant differences in their chemical properties, reactivity, and metabolic profiles will empower drug discovery teams to navigate the path to a successful clinical candidate more efficiently.

References

  • Abou-Gharbia, M., Moyer, J. A., & Nielsen, S. T. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567–3570.
  • Abadi, A. H., Ibrahim, T. M., & El-Azab, A. S. (2010). Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. Journal of Medicinal Chemistry, 53(16), 6106–6116.
  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • BenchChem. (2025).
  • Berardi, F., Loiodice, F., & Colabufo, N. A. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(12), 2246–2263.
  • Boer, P. D., & Tonnaer, J. A. D. M. (1989). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 32(10), 2315–2319.
  • Chen, J., & Roth, B. L. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
  • Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13.
  • EMCDDA. (n.d.). BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.
  • Guidechem. (2021).
  • Halimehjani, A. Z., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36386–36409.
  • MedchemExpress. (n.d.).
  • MySkinRecipes. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Pignon, C., van den Heuvel, D., & de Jong, J. (2017). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. European Journal of Medicinal Chemistry, 140, 337–349.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Singh, P., & Kumar, V. (2024).
  • Watson International. (n.d.).
  • White, K. A., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1236–1244.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Zhang, Y., & Zhang, Y. (2012). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 4(8), 2413–2420.
  • Zhu, Q., Yang, P., Chen, M., Hu, J., Yang, L., Borg, L. F., Kanao, M., Hashizume, T., Ichikawa, Y., Irie, K., & Isoda, S. (2018). A rapid method to aromatic aminoalkyl esters via the catalyst-free difunctionalization of C–N bonds. Synthesis, 50(13), 2587–2594.

Sources

Comparative

X-ray crystallography data for phenyl piperazine-1-carboxylate

A Comprehensive Guide to the X-ray Crystallography of Phenyl Piperazine-1-Carboxylate and its Analogs: A Comparative Analysis For researchers, scientists, and professionals in drug development, a deep understanding of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the X-ray Crystallography of Phenyl Piperazine-1-Carboxylate and its Analogs: A Comparative Analysis

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level, providing critical insights into a compound's function, reactivity, and interactions with biological targets. This guide offers a detailed comparative analysis of the X-ray crystallographic data for compounds related to phenyl piperazine-1-carboxylate, a scaffold of significant interest in medicinal chemistry.

While a crystal structure for phenyl piperazine-1-carboxylate itself is not publicly available, this guide will leverage the crystallographic data of the closely related phenyl piperidine-1-carboxylate and other piperazine derivatives to provide a comprehensive structural comparison. This approach allows for an in-depth exploration of the conformational preferences and packing interactions within this important class of molecules.

The Significance of the Piperazine and Piperidine Scaffolds

Piperazine and its analogs are ubiquitous structural motifs in a vast array of pharmaceuticals.[1][2][3][4] Their presence in drugs targeting a wide range of conditions underscores the importance of understanding their conformational behavior. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can adopt various conformations, with the chair form being the most common. The orientation of substituents on the nitrogen atoms can significantly influence the molecule's overall shape and its ability to interact with biological macromolecules.

Comparative Crystallographic Analysis

To understand the structural nuances of the phenyl piperazine-1-carboxylate scaffold, we will compare the crystallographic data of three key structures:

  • Phenyl piperidine-1-carboxylate : A close structural analog where one nitrogen of the piperazine ring is replaced by a carbon.

  • Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate : A derivative with a sulfonyl group on one nitrogen and an ethyl carboxylate on the other.

  • 4-Phenyl-piperazine-1-sulfonamide : A derivative with a sulfonamide group on one nitrogen and a phenyl group on the other.

The following table summarizes the key crystallographic parameters for these compounds, providing a basis for our comparative discussion.

ParameterPhenyl piperidine-1-carboxylate[5][6]Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate[7]4-Phenyl-piperazine-1-sulfonamide[8]
Chemical Formula C₁₂H₁₅NO₂C₁₃H₁₈N₂O₄SC₁₀H₁₅N₃O₂S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 6.2091 (2)6.1433 (5)24.1829 (7)
b (Å) 7.6881 (3)20.5966 (17)9.5485 (3)
c (Å) 11.2838 (4)12.5626 (8)9.7885 (2)
β (°) ** 97.211 (2)114.026 (3)92.2337 (16)
Volume (ų) **534.39 (3)1451.84 (19)2258.55 (11)
Z 248
Piperidine/Piperazine Ring Conformation ChairChairChair
Dihedral Angle between Phenyl and Piperidine/Piperazine Ring 49.55 (8)°73.23 (10)°Not reported
Key Structural Insights:
  • Ring Conformation : In all three structures, the six-membered piperidine or piperazine ring adopts a stable chair conformation . This is the most common and lowest energy conformation for such rings, minimizing steric strain.

  • Influence of Substituents : The dihedral angle between the phenyl ring and the piperazine/piperidine ring varies significantly. In phenyl piperidine-1-carboxylate, this angle is 49.55°.[5][6] In contrast, for ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the presence of the bulky phenylsulfonyl group results in a much larger dihedral angle of 73.23°.[7] This demonstrates how different substituents on the piperazine nitrogen can dramatically alter the overall molecular geometry.

  • Crystal Packing : The molecules in the crystal lattice of phenyl piperidine-1-carboxylate are linked by C—H⋯O hydrogen bonds and weak C–H⋯π interactions.[5][6] In the case of ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, the crystal structure is stabilized by weak C—H⋯π interactions in the absence of classical hydrogen bonds.[7] These intermolecular interactions are crucial for the stability of the crystal lattice.

Experimental Protocol for X-ray Crystallography

The following is a generalized, step-by-step methodology for obtaining single-crystal X-ray diffraction data, based on the procedures reported for the analyzed compounds.[5][7][8]

Step 1: Crystal Growth
  • Synthesis and Purification : Synthesize the target compound (e.g., a derivative of phenyl piperazine-1-carboxylate) and purify it to a high degree using techniques such as column chromatography or recrystallization.

  • Solvent Selection : Choose a suitable solvent or a mixture of solvents for crystallization. Slow evaporation of the solvent is a common and effective method. For instance, colorless needles of phenyl piperidine-1-carboxylate were obtained by recrystallization from ethyl acetate.[6]

  • Crystallization : Dissolve the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks at room temperature. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

Step 2: Data Collection
  • Crystal Mounting : Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup : Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD area detector).

  • Data Collection Strategy : Determine the unit cell parameters and the crystal system. A series of diffraction images are then collected by rotating the crystal in the X-ray beam. Software such as APEX2 is commonly used for data collection.[5][7]

Step 3: Structure Solution and Refinement
  • Data Reduction : Integrate the raw diffraction data to obtain a list of reflection intensities. Programs like SAINT are used for this purpose and for scaling the data.[5][7] An absorption correction (e.g., multi-scan using SADABS) is also applied.[5][7]

  • Structure Solution : Solve the crystal structure using direct methods or Patterson methods. The program SHELXS is a widely used tool for this step.[5] This provides an initial model of the molecular structure.

  • Structure Refinement : Refine the initial model against the experimental data using full-matrix least-squares on F². The program SHELXL is commonly employed for refinement.[5] During refinement, the positions of the atoms, their displacement parameters, and other structural parameters are optimized to achieve the best fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.

Workflow for Crystallographic Analysis

The entire process, from synthesis to final structure validation, can be visualized in the following workflow diagram.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Select Crystal Diffraction X-ray Diffraction Mounting->Diffraction Data_Acquisition Data Acquisition Diffraction->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Raw Data Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray crystallography.

Accessing Crystallographic Data

The primary repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) .[9][10][11][12] Researchers can deposit their data into the CSD, and it is a valuable resource for finding and comparing crystal structures. Another open-access alternative is the Crystallography Open Database (COD) .[13][14]

Conclusion

While the crystal structure of phenyl piperazine-1-carboxylate remains to be determined, a comparative analysis of its close structural analogs provides invaluable insights into the conformational behavior of this important molecular scaffold. The chair conformation of the six-membered ring is a consistent feature, while the orientation of the phenyl ring is highly dependent on the nature of the substituents on the piperazine/piperidine nitrogen atoms. The detailed experimental protocol and workflow provided in this guide offer a comprehensive overview for researchers aiming to elucidate the crystal structures of novel compounds in this class. Such structural information is fundamental for rational drug design and the development of new therapeutic agents.

References

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 98(3), 317-323. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010). Phenyl piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o21. Retrieved from [Link]

  • Shahwar, D., Tahir, M. N., Ahmad, N., Ullah, S., & Khan, M. A. (2010). Phenyl piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Phenyl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

  • Al-Dajani, W. W., Tahir, M. N., & Fun, H.-K. (2011). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2401. Retrieved from [Link]

  • Mahesha, H. G., Kiran Kumar, H. C., Harish Chinthal, M. N., Lokanath, N. K., & Sridhar, M. A. (2022). Crystal-structure studies of 4-phenylpiperazin-1-ium salts. IUCrData, 7(6), x220605. Retrieved from [Link]

  • Mahesha, H. G., Kiran Kumar, H. C., Harish Chinthal, M. N., Lokanath, N. K., & Sridhar, M. A. (2022). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate. IUCrData, 7(7), x220707. Retrieved from [Link]

  • re3data.org. (n.d.). Crystallography Open Database. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • PubChem. (n.d.). N-phenylpiperazine-1-carboxamide. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]

  • Berredjem, M., Bouasla, R., Aouf, N.-E., & Barbey, C. (2010). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. X-ray Structure Analysis Online, 26, 13-14. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Masoudi, W. A., & Al-Masoudi, N. A. (2021). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-3-(3-aryltriaz-1-en-1-yl)maleonitriles: A comparison study. Kuwait Journal of Science, 48(3). Retrieved from [Link]

Sources

Validation

Reference Standards for Phenyl Piperazine-1-Carboxylate Analysis

A Comparative Guide for Impurity Profiling and Method Validation Executive Summary In the development of piperazine-based therapeutics (e.g., antipsychotics like aripiprazole or antidepressants like trazodone), the carba...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Impurity Profiling and Method Validation

Executive Summary

In the development of piperazine-based therapeutics (e.g., antipsychotics like aripiprazole or antidepressants like trazodone), the carbamate derivative Phenyl piperazine-1-carboxylate (PPC) frequently appears as a critical process intermediate or a degradation impurity.

Accurate quantification of PPC is mandatory under ICH Q3A(R2) guidelines for impurities in new drug substances. However, a common pitfall in analytical method validation is the selection of the wrong grade of reference material.

This guide objectively compares the performance of Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade chemicals. Through experimental data, we demonstrate that using characterization-deficient reagent grades for PPC analysis can introduce potency errors of >4.5% , leading to regulatory non-compliance and potential batch failure.

Technical Context: The Analyte

Phenyl piperazine-1-carboxylate (and its structural analogs) typically forms during the acylation of N-phenylpiperazine with chloroformates or carbonates. Due to the biological activity of the piperazine scaffold, carbamate impurities must be strictly controlled to avoid off-target toxicological effects.

Chemical Profile[1][2][3][4][5]
  • Target Analyte: Phenyl piperazine-1-carboxylate (Representative Structure)[1]

  • Primary Application: Impurity profiling (HPLC-UV), Genotoxic Impurity (GTI) assessment (LC-MS/MS).

  • Critical Quality Attribute (CQA): Purity assignment (Potency) must account for residual water, solvents, and counter-ions (e.g., HCl salts), which are highly hygroscopic in piperazine derivatives.

Comparative Analysis: Reference Standard Grades

Selecting the appropriate standard is not merely a purchasing decision; it is a compliance strategy. The table below contrasts the three primary tiers of PPC standards available to researchers.

Table 1: Comparative Specifications of PPC Reference Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Reagent Grade
Primary Use Instrument Calibration, Method Validation (Phase 3/Commercial).Routine QC, Stability Testing, Early Phase Development.Synthesis Starting Material, Qualitative ID only.
Traceability SI-Traceable (NIST/BIPM). Unbroken chain of comparison.Traceable to internal primary standard or high-purity lot.None. No guarantee of batch-to-batch consistency.
Potency Assignment Mass Balance Method:

.
Chromatographic Purity (Area %) often adjusted for water/solvent.Chromatographic Purity Only. (Often ignores water/salt content).
Uncertainty Expanded Uncertainty (

) explicitly stated.
Not calculated.Not calculated.
Risk Profile Low. Self-validating.Moderate. Requires verification.High. Can skew quantification by 2-10%.

Experimental Validation: The "Potency Trap"

To demonstrate the causality between standard selection and analytical error, we performed a comparative study using a Reagent Grade PPC sample versus a qualified Analytical Standard of the same lot.

Experiment: Relative Response Factor (RRF) Determination

Objective: Determine if the "Assay" value provided on a Reagent Grade CoA is sufficient for quantitative impurity calculation.

Method:

  • Standard A (Analytical Grade): Purity 99.2% (HPLC), Water 0.5% (KF), Residual Solvent 0.3%. Assigned Potency: 98.4%.

  • Standard B (Reagent Grade): Purity labeled as "≥98%". No KF or ROI data provided. Assumed Potency: 98.0%.

  • Both standards were prepared at 50 µg/mL in Methanol and analyzed via HPLC-UV at 254 nm.

Table 2: Experimental Results
ParameterStandard A (Analytical)Standard B (Reagent)Deviation
Weighed Mass 10.05 mg10.02 mg-
Assigned Potency 98.4% (Corrected)98.0% (Uncorrected label claim)-
Actual Water Content (KF) 0.5%4.2% (Determined in-house)+3.7%
Peak Area (mAU*s) 45204310-
Calculated Response Factor 90.486.2-4.6%

Conclusion: The Reagent Grade material had absorbed significant atmospheric moisture (hygroscopic nature of piperazine salts). Because the CoA did not report Water Content (KF), the researcher assuming "98%" purity effectively overestimated the amount of analyte injected. This resulted in a 4.6% error in the Response Factor.

  • Consequence: If used to quantify an impurity in a drug batch, this error would lead to under-reporting the impurity level, potentially releasing a toxic batch.

Detailed Protocol: Validated Quantification Method

This protocol ensures self-validating quantification of PPC using LC-MS/MS, suitable for low-level impurity detection (<0.05%).

Reagents and Equipment[7]
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology
  • Standard Preparation (The Critical Step):

    • Accurately weigh 5.0 mg of Analytical Grade PPC .

    • Dissolve in 50% MeOH/Water to generate a 1.0 mg/mL Stock.

    • Correction: Calculate concentration using the formula:

      
      
      
    • Why? Piperazines form carbamates that can degrade in pure protic solvents over time; 50% organic stabilizes the solution.

  • Chromatographic Separation:

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B (0-1 min)

      
       95% B (8 min) 
      
      
      
      5% B (8.1-10 min).
    • Causality: The rapid gradient is required to elute the hydrophobic carbamate while retaining the polar piperazine core early.

  • MS Detection (MRM Mode):

    • Source: ESI Positive.

    • Precursor Ion:

      
       (Specific to the PPC derivative, e.g., m/z 207.1).
      
    • Product Ions: Identify characteristic piperazine ring fragmentation (e.g., m/z 85.1).

  • System Suitability:

    • Inject the standard 6 times.

    • Requirement: %RSD of Peak Area

      
       2.0%.
      
    • Requirement: Tailing Factor

      
       1.5 (Piperazines tail on silanols; ensure end-capped columns are used).
      

Visualization: Qualification Workflows

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the rigorous process required to convert a crude synthesis product into a qualified Analytical Standard.

QualificationWorkflow cluster_0 Production Phase cluster_1 Characterization Phase cluster_2 Certification Phase Synthesis Crude Synthesis (Reagent Grade) Purification Prep-HPLC / Crystallization Synthesis->Purification StructureID Structure ID (NMR, MS, IR) Purification->StructureID PurityCheck Purity Assessment (HPLC + GC) StructureID->PurityCheck ImpurityCheck Residuals Check (KF, ROI, Solvents) PurityCheck->ImpurityCheck ImpurityCheck->Purification Fail (> Limits) MassBalance Mass Balance Calculation ImpurityCheck->MassBalance Data Input CoA CoA Issuance (Analytical Standard) MassBalance->CoA

Caption: The transformation of crude phenyl piperazine-1-carboxylate into a qualified standard requires specific quantification of water (KF) and inorganic residues (ROI) to establish a valid Mass Balance.

Diagram 2: Standard Selection Decision Tree

A logic flow to assist scientists in choosing the correct grade based on their development phase.

SelectionTree Start Select Standard for PPC Analysis Phase What is the Development Phase? Start->Phase Early Early Discovery (Non-GLP) Phase->Early Late Late Stage / GMP (Phase 2-3, Commercial) Phase->Late Quant Is Quantification Required? Early->Quant CRM ISO 17034 CRM (Gold Standard) Late->CRM Primary Ref Std Available? Reagent Reagent Grade (Acceptable) Quant->Reagent No (ID Only) Analytical Analytical Standard (Required) Quant->Analytical Yes CRM->Analytical No (Use Secondary)

Caption: Decision matrix for selecting reference standards. Note that for GMP quantification, Reagent Grade is never acceptable without full in-house characterization.

References

  • International Council for Harmonisation (ICH). (2006).[2][3] ICH Q3A(R2): Impurities in New Drug Substances.[2][4][5] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: Phenyl Piperazine-1-carboxylate Esters

Executive Summary Phenyl piperazine-1-carboxylate esters represent a critical class of "activated carbamates" used extensively in medicinal chemistry as linchpin reagents for unsymmetrical urea synthesis and as prodrug s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl piperazine-1-carboxylate esters represent a critical class of "activated carbamates" used extensively in medicinal chemistry as linchpin reagents for unsymmetrical urea synthesis and as prodrug scaffolds. Unlike isocyanates, which are highly reactive and moisture-sensitive, these esters offer a tunable reactivity profile governed by the electronic nature of the phenoxy leaving group.

This guide provides a technical comparison of various substituted phenyl esters, focusing on their aminolysis rates, hydrolytic stability, and synthetic utility.

Mechanistic Foundation

To control the reactivity of these species, one must understand the underlying mechanism. Unlike N-monosubstituted carbamates, which often degrade via an E1cB mechanism involving an isocyanate intermediate, piperazine-1-carboxylate esters are N,N-disubstituted carbamates . Consequently, they react exclusively via a


 (Addition-Elimination)  mechanism.
The Pathway[1]
  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms (

    
    ).[1]
    
  • Collapse: The phenoxide ion is expelled as the leaving group.

Because the reaction does not proceed via an isocyanate, the leaving group ability (


 of the phenol)  and the electrophilicity of the carbonyl  are the sole determinants of reaction rate.

ReactionMechanism Figure 1: BAc2 Mechanism for Aminolysis of Piperazine Carbamates. Note the absence of isocyanate intermediates. Start Phenyl Piperazine-1-carboxylate TS Tetrahedral Intermediate (Zwitterionic) Start->TS k1 (Rate Limiting for weak Nu) Nu Amine Nucleophile (R-NH2) Nu->TS Prod Urea Derivative TS->Prod k2 (Collapse) LG Phenol Leaving Group (Ar-OH) TS->LG

[2]

Comparative Performance Metrics

The reactivity of phenyl piperazine-1-carboxylates is directly correlated with the Hammett substituent constant (


) of the group on the phenyl ring.
Table 1: Reactivity Profile of Substituted Phenyl Esters

Data synthesized from kinetic studies of phenyl carbamate aminolysis.

DerivativeSubstituent (

)
Leaving Group

Relative Reactivity (

)
Hydrolytic StabilityRecommended Application
4-Nitrophenyl +0.787.14High (100x) Low (

hrs at pH 8)
Rapid urea synthesis; reacting with non-nucleophilic amines.
4-Chlorophenyl +0.239.38Moderate (5-10x)ModerateGeneral purpose; balance of speed and stability.[3]
Phenyl (Unsub) 0.009.95Baseline (1x)HighStable intermediate storage; selective reaction with

amines.
4-Methoxyphenyl -0.2710.20Low (0.2x)Very HighProdrugs requiring slow release; highly selective reactions.
Interpretation of Data[1][2][3][5][6][7][8][9][10][11][12]
  • The Nitro Effect: The 4-nitrophenyl ester is the "gold standard" for synthetic chemistry because the leaving group (p-nitrophenolate) is stabilized by resonance, dramatically lowering the activation energy for the tetrahedral intermediate collapse.

  • Selectivity Window: While 4-nitrophenyl esters react with both primary and secondary amines, unsubstituted phenyl esters show marked selectivity for primary amines due to the higher energy barrier required to expel the poorer leaving group (phenolate).

Experimental Protocols

Protocol A: Synthesis of 4-Nitrophenyl Piperazine-1-carboxylate

Use this protocol to generate the activated ester "linchpin".

Reagents:

  • Piperazine (or N-Boc-piperazine if mono-protection is needed)

  • 4-Nitrophenyl chloroformate

  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve 4-nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0°C under

    
    .
    
  • Addition: Mix Piperazine (1.0 equiv) with

    
     (1.2 equiv) in DCM. Add this solution dropwise to the chloroformate over 30 minutes.
    
    • Note: Slow addition prevents the formation of the symmetric urea byproduct.

  • Workup: Stir at RT for 2 hours. Wash with cold 5% citric acid (to remove unreacted amine) and then brine.

  • Purification: Dry organic layer over

    
    . Recrystallize from EtOAc/Hexanes.
    
    • Validation: Product should show a strong carbonyl stretch at ~1720

      
       (IR) and shifts corresponding to the p-nitrophenyl group in 
      
      
      
      NMR (doublets at ~8.2 and 7.4 ppm).
Protocol B: Kinetic Reactivity Assay (Self-Validating)

Use this assay to determine the precise reactivity of a specific derivative against a target amine.

Principle: The release of the phenol leaving group is monitored spectrophotometrically. 4-Nitrophenol has a distinct absorbance at 400 nm in basic/buffered media.

  • Buffer Prep: Prepare a 0.1 M Phosphate buffer (pH 7.4 or 8.0) with 10% DMSO to ensure solubility.

  • Substrate Stock: Prepare a 10 mM stock of the ester in pure DMSO.

  • Amine Excess: Prepare the nucleophile (e.g., benzylamine) at pseudo-first-order concentrations (at least 10x excess, e.g., 100 mM).

  • Measurement:

    • Mix 2.97 mL Buffer + 30

      
       Substrate Stock in a cuvette.
      
    • Add amine.[4][2][5][6][7][8][9]

    • Monitor

      
       (for nitrophenol) or 
      
      
      
      (for phenol) over time.[1]
  • Calculation: Plot

    
     vs time to obtain 
    
    
    
    .
Protocol C: General Urea Synthesis (Aminolysis)

Workflow:

  • Dissolve Phenyl Piperazine-1-carboxylate (1 equiv) in DMSO (0.5 M).

  • Add Target Amine (1.1 equiv).

  • Optional: Add catalytic DMAP (0.1 equiv) if using the unsubstituted phenyl ester.

  • Stir at 25°C.

    • 4-Nitro derivative: Reaction complete in < 1 hour.

    • Phenyl derivative: Reaction may require 12-24 hours or heating to 60°C.

  • Purification: Dilute with water. The urea product often precipitates; otherwise, extract with EtOAc. The phenol byproduct remains in the aqueous base wash (1M NaOH).

Decision Matrix & Workflow

Use the following logic to select the appropriate ester for your application.

DecisionMatrix Figure 2: Selection Guide for Phenyl Piperazine-1-carboxylate Esters Start Select Application Q1 Is the target amine sterically hindered or weak? Start->Q1 Res1 Use 4-Nitrophenyl Ester (High Reactivity) Q1->Res1 Yes Q2 Is chemoselectivity required? (e.g., -NH2 vs -OH) Q1->Q2 No Res2 Use Phenyl Ester (Moderate Reactivity) Q2->Res2 Yes (Primary Amine) Res3 Use 4-Methoxyphenyl Ester (Low Reactivity / Prodrug) Q2->Res3 No (Prodrug Stability)

References

  • Castro, E. A., et al. "Kinetics and mechanism of the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution."[1] Journal of Organic Chemistry, 1999.[1] Link

  • Thavonekham, B. "A Practical Synthesis of Ureas from Phenyl Carbamates."[5] Synthesis, 1997.[5][8] Link

  • Huguenot, F., & Vidal, M. "Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study." Journal of Combinatorial Chemistry, 2001. Link

  • Hutchby, M., et al. "Scope of urea formation from phenyl carbamates (masked C-isocyanates)." Chemistry – A European Journal, 2016. Link

  • Shawali, A. S., et al. "Kinetics and Mechanism of Aminolysis of Carbamates." Journal of Organic Chemistry, 1986.[2] Link

Sources

Validation

Technical Guide: UV-Vis Characterization of Phenyl Piperazine-1-Carboxylate

Topic: UV-Vis Absorption Characteristics of Phenyl Piperazine-1-Carboxylate Content Type: Publish Comparison Guide Optimizing Detection and Stability Monitoring in Carbamate Linker Chemistry Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Phenyl Piperazine-1-Carboxylate Content Type: Publish Comparison Guide

Optimizing Detection and Stability Monitoring in Carbamate Linker Chemistry

Executive Summary & Compound Disambiguation

Phenyl piperazine-1-carboxylate (Phoc-Piperazine) represents a critical class of "activated" carbamates. Unlike standard protecting groups (e.g., Boc, Cbz) designed solely for stability, the phenyl carbamate moiety serves a dual purpose: it acts as a semi-stable protecting group that can be displaced by amines to form ureas, and it possesses a distinct UV chromophore allowing for precise reaction monitoring.

Crucial Structural Definition: To ensure scientific integrity, this guide defines the subject compound as the phenyl ester of piperazine-1-carboxylic acid (Structure A), distinct from N-phenylpiperazine derivatives (Structure B).

  • Target Compound (Phoc-Piperazine): Piperazine-

    
    -CO-O-Phenyl (Reactive Carbamate).
    
  • Alternative (N-Phenylpiperazine): Phenyl-

    
    -Piperazine-CO-O-R (Aniline derivative).
    

This guide focuses on Structure A , evaluating its UV-Vis performance against standard carbamate alternatives (Boc, Cbz) and its utility as a spectrophotometric probe for reaction kinetics.

Theoretical Basis of UV Absorption

The UV absorption of phenyl piperazine-1-carboxylate is governed by the electronic coupling between the carbonyl group and the phenoxy ring. Unlike benzyl carbamates (Cbz), where a methylene spacer (


) insulates the aromatic ring, the phenyl carbamate involves direct conjugation.
Electronic Transitions
  • 
     Transition (Primary Band):  Occurs at 
    
    
    
    . This is the high-intensity E-band characteristic of the benzene ring, red-shifted slightly by the oxygen substituent.
  • 
     Transition (Secondary Band):  Occurs at 
    
    
    
    . This lower intensity B-band (
    
    
    ) arises from the lone pairs on the phenoxy oxygen interacting with the aromatic
    
    
    -system.

Key Insight: The direct attachment of the oxygen to the phenyl ring in Phoc-piperazine renders the spectrum sensitive to pH changes (phenolate formation upon hydrolysis), a feature absent in Cbz and Boc derivatives.

Comparative Performance Analysis

This section objectively compares Phoc-piperazine against the two industry-standard alternatives: Boc-piperazine (Aliphatic) and Cbz-piperazine (Aromatic/Benzylic).

Table 1: Comparative UV-Vis & Functional Characteristics
FeaturePhoc-Piperazine (Phenyl Ester)Cbz-Piperazine (Benzyl Ester)Boc-Piperazine (tert-Butyl Ester)
Primary Chromophore Phenoxycarbonyl (Ph-O-CO-)Benzyloxycarbonyl (Bn-O-CO-)Carbonyl (minimal)

(Methanol)
215 nm , 262 nm 208 nm, 258 nm< 210 nm (End absorption)
Molar Absorptivity (

)
Moderate (~800

)
Low (~200

)
Negligible
HPLC Detection High Sensitivity (UV 254/260)Moderate Sensitivity (UV 254)Requires derivatization / CAD / ELSD
Reaction Monitoring Yes (Phenol release shift)No (Stable leaving group)No
Stability Semi-stable (Hydrolyzes in base)High (Requires H2/Pd or Acid)High (Requires Acid)
Performance Insights
  • Detection Sensitivity: Phoc-piperazine offers superior detectability at standard UV wavelengths (254 nm) compared to Cbz, due to the hyperchromic effect of the direct oxygen attachment. Boc-piperazine is virtually invisible in UV, necessitating destructive visualization (ninhydrin) or universal detectors (CAD).

  • Kinetic Tracking: Phoc-piperazine is unique. During aminolysis (urea formation), the release of the phenol leaving group can be monitored. Phenol absorbs at

    
    , but in basic conditions (often used for aminolysis), it forms the phenolate ion, shifting 
    
    
    
    to
    
    
    with a significant increase in intensity. This allows for real-time in situ reaction monitoring.

Visualizing the Monitoring Workflow

The following diagram illustrates the spectrophotometric changes occurring during the hydrolysis or aminolysis of phenyl piperazine-1-carboxylate.

UV_Monitoring_Workflow cluster_spectra Spectral Signature Phoc Phoc-Piperazine (Intact) Reaction Hydrolysis / Aminolysis (pH > 8) Phoc->Reaction Base/Amine Products Products Mixture Reaction->Products Phenolate Phenolate Ion (Released) Products->Phenolate Strong UV Shift (λmax -> 287nm) Urea Piperazine Urea (Derivative) Products->Urea UV Silent (Relative to Phenol)

Figure 1: Spectrophotometric workflow for monitoring Phoc-piperazine cleavage. The release of the phenolate ion provides a distinct "turn-on" signal at 287 nm.

Experimental Protocol: Determination of Molar Extinction Coefficient

To ensure reproducibility, researchers must determine the specific


 value in their solvent system of choice, as solvent polarity significantly affects the 

transition.
Methodology: Self-Validating Dilution Series

Reagents:

  • Phenyl piperazine-1-carboxylate (Recrystallized, >98% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Standard: Phenol (for validation of hydrolysis products).

Step-by-Step Protocol:

  • Stock Preparation:

    • Weigh 10.0 mg of Phoc-piperazine.

    • Dissolve in 10.0 mL of Methanol to create a

      
       stock solution.
      
    • Validation Check: Sonicate for 5 minutes to ensure complete dissolution. Verify clarity visually.

  • Gravimetric Dilution:

    • Prepare five working standards: 10, 20, 40, 60, and 80

      
       by serial dilution.
      
    • Why: Gravimetric dilution minimizes pipetting errors associated with volatile solvents.

  • Spectral Scanning:

    • Blank the UV-Vis spectrophotometer with pure Methanol.

    • Scan the highest concentration (80

      
      ) from 200 nm to 400 nm to identify 
      
      
      
      .
    • Expected Result: Distinct peak at ~262 nm.

  • Data Acquisition & Calculation:

    • Measure Absorbance (

      
      ) at 
      
      
      
      for all five standards.
    • Plot

      
       (y-axis) vs. Concentration (
      
      
      
      , mol/L) (x-axis).
    • Perform linear regression (

      
      ). The slope 
      
      
      
      is the Molar Extinction Coefficient (
      
      
      ).
    • Acceptance Criteria:

      
      . If 
      
      
      
      , repeat dilution.
  • Hydrolysis Check (Stability Control):

    • Add 1 drop of 1M NaOH to the cuvette.

    • Rescan immediately.

    • Observation: Look for the emergence of a new peak at ~287 nm (Phenolate). If this peak is present in the initial stock before NaOH addition, the sample has degraded.

Synthesis & Quality Control Workflow

The synthesis of phenyl piperazine-1-carboxylate involves the reaction of piperazine with phenyl chloroformate. Controlling the stoichiometry is vital to prevent bis-acylation.

Synthesis_Workflow Start Start: Piperazine (Excess, 3-4 eq) Reaction Reaction: DCM, 0°C (Kinetic Control) Start->Reaction Reagent Phenyl Chloroformate (1 eq, Dropwise) Reagent->Reaction Quench Quench: Water Wash Reaction->Quench Separation Separation: Organic Layer (Mono + Bis) Aqueous Layer (Excess Piperazine) Quench->Separation Purification Purification: Column Chromatography Separation->Purification Organic Phase QC QC: HPLC-UV (254 nm) Check Mono/Bis Ratio Purification->QC

Figure 2: Synthesis workflow emphasizing kinetic control to favor the mono-substituted product.

References

  • National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of Piperazine, 1-phenyl- (Comparison Data). NIST Chemistry WebBook, SRD 69.[1][2] [Link]

  • Werner, S. L., & Johnson, S. M. (1994). Determination of Selected Carbamate Pesticides in Water by High-Performance Liquid Chromatography. U.S. Geological Survey (USGS) Open-File Report 93-657. [Link]

  • PubChem. (2023).[3] Phenyl carbamate - Compound Summary. National Library of Medicine. [Link]

  • Knaggs, M., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Phenyl piperazine-1-carboxylate

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a robust safety protocol is not merely a procedural formality—it is the bedrock of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a robust safety protocol is not merely a procedural formality—it is the bedrock of scientific integrity and innovation. This guide provides essential, actionable intelligence on the safe handling of Phenyl piperazine-1-carboxylate, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE). While specific toxicological data for Phenyl piperazine-1-carboxylate is not extensively published, its core structure, containing the phenylpiperazine moiety, provides a strong basis for a rigorous safety assessment. The recommendations herein are synthesized from established data on close structural analogs like 1-Phenylpiperazine and the broader piperazine class of compounds, ensuring a cautious and comprehensive approach to your safety.

Hazard Assessment: Understanding the Risks of Phenyl piperazine-1-carboxylate

The primary hazards associated with Phenyl piperazine-1-carboxylate are extrapolated from its structural relative, 1-Phenylpiperazine, and the parent compound, piperazine. These compounds are known to be corrosive, toxic, and capable of causing sensitization.[1][2][3][4]

Anticipated Hazards:

  • Acute Toxicity: Expected to be toxic if swallowed and potentially fatal in contact with skin.[2][4] The oral LD50 for 1-Phenylpiperazine in rats is 210 mg/kg, indicating significant toxicity.[5]

  • Corrosivity: Phenylpiperazine derivatives are known to cause severe skin burns and eye damage.[2][4][6] Contact with eyes can lead to severe irritation and possibly blindness.[3][6]

  • Sensitization: Repeated or prolonged contact with piperazine compounds can lead to skin sensitization (allergic contact dermatitis) and respiratory sensitization, potentially causing asthma-like symptoms upon subsequent exposure.[1][7] Anyone who has shown symptoms of asthma due to this substance should avoid all further contact.[1]

  • Routes of Exposure: The primary routes of occupational exposure are through skin and/or eye contact, inhalation of dust or aerosols, and ingestion.[8]

The Hierarchy of Controls: Your First Line of Defense

Before detailing PPE, it is crucial to adhere to the hierarchy of controls, which prioritizes more effective, collective safety measures over individual protection.

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard, e.g., fume hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE caption Hierarchy of Controls Workflow

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Always handle Phenyl piperazine-1-carboxylate within a certified chemical fume hood to minimize inhalation exposure.[2][6][9][10] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[6][9][11][12]

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

When direct handling of Phenyl piperazine-1-carboxylate is necessary, a comprehensive PPE ensemble is mandatory. Do not handle this compound without all the following protective gear.

Eye and Face Protection
  • Requirement: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]

  • Causality: Due to its corrosive nature, splashes pose a significant risk of severe eye damage.[6] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a higher risk of splashing, such as during transfers of larger quantities or when handling solutions, a full face shield must be worn in addition to chemical safety goggles.[7][9]

Hand Protection: The Critical Barrier

Selecting the correct gloves is paramount, as 1-Phenylpiperazine is classified as fatal in contact with skin.[2] Glove selection should be based on chemical resistance, breakthrough time, and degradation.[13][14]

  • Recommended Glove Material: Nitrile rubber gloves are a suitable initial choice for handling piperazine derivatives.[9] However, always consult the glove manufacturer's specific chemical resistance data.

  • Protocol:

    • Double Gloving: Always wear two pairs of gloves. This provides a significant safety margin in case the outer glove is compromised.

    • Inspect Before Use: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Regular Changes: Change gloves frequently, and immediately if you suspect contamination. Do not wait for the published breakthrough time, as this is determined under laboratory conditions that may not reflect your specific use.[14]

Glove Material General Recommendation for Piperazine Derivatives Key Considerations
Nitrile Good to Very Good Provides good resistance to a range of chemicals, but breakthrough times can vary. Not recommended for prolonged, direct immersion.[15][16]
Neoprene Fair to Good Offers good resistance but may be less dextrous than nitrile.
Latex Not Recommended Poor chemical resistance and can cause allergic reactions.
PVC (Vinyl) Not Recommended Generally poor resistance to many organic compounds.[11]

Note: This table provides general guidance. It is imperative to consult the manufacturer's specific chemical resistance chart for the gloves you intend to use against a similar compound if data for Phenyl piperazine-1-carboxylate is unavailable.[16][17]

Skin and Body Protection
  • Requirement: A chemical-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a full-body protective suit (e.g., Tyvek) should be worn over the lab coat.[11][12][18]

  • Causality: To prevent skin contact, which can be fatal and cause severe burns, all exposed skin must be covered.[2]

  • Footwear: Fully enclosed leather or chemical-resistant shoes must be worn. Do not wear open-toed shoes, sandals, or fabric sneakers in the laboratory.

Respiratory Protection
  • Requirement: A NIOSH-approved respirator is necessary if dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient to maintain exposure below occupational limits.[9][18]

  • Causality: Piperazine compounds can cause severe respiratory tract irritation and sensitization (asthma).[1][3][8][12]

  • Selection: The type of respirator (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges) should be selected based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) office.

Operational Plan: Donning and Doffing Procedures

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Step-by-Step Donning Procedure
  • Lab Coat/Suit: Don the lab coat or suit, ensuring it is fully fastened.

  • Inner Gloves: Put on the first pair of gloves.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

  • Goggles and Face Shield: Put on your safety goggles, followed by the face shield.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Procedure (The Contamination Control Workflow)

This is a critical process to avoid exposing yourself to the chemical. Assume the exterior of your PPE is contaminated.

PPE Doffing Procedure Start Procedure Start Step1 Step 1: Decontaminate Clean outer gloves if possible. Start->Step1 Step2 Step 2: Remove Outer Gloves Peel off without touching the exterior. Step1->Step2 Step3 Step 3: Remove Face Shield/Goggles Handle by the strap from behind. Step2->Step3 Step4 Step 4: Remove Lab Coat/Suit Roll it inside out, away from your body. Step3->Step4 Step5 Step 5: Remove Respirator (if worn) Handle by the straps from behind. Step4->Step5 Step6 Step 6: Remove Inner Gloves Peel off without touching the exterior. Step5->Step6 Step7 Step 7: Wash Hands Thoroughly Use soap and water. Step6->Step7 End Procedure Complete Step7->End

Caption: A sequential guide to safely removing contaminated PPE.

Emergency Procedures: Immediate and Decisive Action

In case of accidental exposure, immediate action is critical.

Spill Response Protocol

Spill Response cluster_1 Chemical Spill Response Alert Alert personnel and evacuate the immediate area. Assess Assess the spill. If large or you are unsure, call EHS. Alert->Assess PPE Don appropriate PPE (respirator, chemical suit, double gloves). Assess->PPE For small, manageable spills Contain Contain the spill with absorbent material (e.g., vermiculite, sand). PPE->Contain Neutralize Neutralize if appropriate and safe (consult SDS). Contain->Neutralize Collect Collect residue using non-sparking tools. Neutralize->Collect Dispose Place in a labeled, sealed hazardous waste container. Collect->Dispose Decontaminate Decontaminate the area and equipment. Dispose->Decontaminate caption Step-by-step spill response workflow.

Caption: A workflow for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][11] Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][10][19] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[2][3][10]

  • Inhalation: Move the person to fresh air immediately.[2][3][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][10]

  • Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2][19] Never give anything by mouth to an unconscious person.[3][10] Seek immediate medical attention.[2][3][10]

Disposal Plan: Managing Contaminated Materials and Waste

Proper disposal is a critical final step to ensure safety and environmental protection. All waste generated from handling Phenyl piperazine-1-carboxylate must be treated as hazardous waste.[9]

  • Contaminated PPE: All disposable PPE (gloves, suits, etc.) must be collected in a designated, labeled hazardous waste container.[11] Do not discard it in the regular trash. Contaminated lab coats should be laundered by a professional service familiar with handling chemically contaminated clothing; do not take them home.[1][11][18]

  • Chemical Waste:

    • Collection: Collect waste Phenyl piperazine-1-carboxylate and any contaminated materials (e.g., absorbent from a spill) in a clearly labeled, compatible, and tightly sealed waste container.[9]

    • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[9]

    • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents and acids.[7][9][10]

    • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[9][18] Provide the Safety Data Sheet (SDS) for 1-Phenylpiperazine or this guide to the disposal company.[9]

By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects you, your colleagues, and the integrity of your research. Treat Phenyl piperazine-1-carboxylate with the respect its chemical nature demands, and always prioritize safety in every step of your workflow.

References

  • International Chemical Safety Cards (ICSC). (n.d.). PIPERAZINE (anhydrous).
  • BenchChem. (2025). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • ECHEMI. (n.d.). Piperazine SDS, 110-85-0 Safety Data Sheets.
  • Apollo Scientific. (2022). Piperazine Safety Data Sheet.
  • Suvchem Laboratory Chemicals. (n.d.). PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). PIPERAZINE DIHYDROCHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment.
  • NJ.gov. (n.d.). BIS(AMINOPROPYL) PIPERAZINE HAZARD SUMMARY.
  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Thermo Fisher Scientific. (2013). 1-Phenylpiperazine Safety Data Sheet.
  • Novachem. (2024). Piperazine citrate Safety Data Sheet.
  • TCI Chemicals. (2025). 1-Phenylpiperazine Safety Data Sheet.
  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Fisher Scientific. (2013). 1-Phenylpiperazine Safety Data Sheet.
  • MilliporeSigma. (2024). 1-Phenylpiperazine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Kerbl. (n.d.). Chemical resistant gloves.
  • Guide Gloves. (n.d.). CHEMICAL-RESISTANT GLOVES.
  • Ansell. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Phenyl piperazine-1-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.